Technical Documentation Center

Ethyl 2-fluoro-3-isopropoxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-fluoro-3-isopropoxybenzoate
  • CAS: 2586125-99-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-fluoro-3-isopropoxybenzoate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 2-fluoro-3-isop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 2-fluoro-3-isopropoxybenzoate, a substituted aromatic ester with potential applications in pharmaceutical and chemical industries. Recognizing the absence of extensive public data on this specific molecule, this document emphasizes a predictive and methodological approach. It begins with a theoretical analysis of the compound's structural attributes to forecast its behavior in various organic solvents. Subsequently, it details a robust, self-validating experimental protocol based on the isothermal shake-flask method for empirical solubility determination. This guide serves as a practical tool for scientists to systematically evaluate the solubility of novel compounds, ensuring data integrity and facilitating applications in process development, formulation, and quality control.

Introduction and Predictive Analysis

Ethyl 2-fluoro-3-isopropoxybenzoate is a complex organic ester. Its solubility is governed by the interplay of its distinct structural features: an ethyl ester group, an aromatic benzene ring, a highly electronegative fluorine atom, and a bulky isopropoxy group. A priori assessment of these features allows for a reasoned prediction of its solubility characteristics.

  • Core Structure: The parent molecule, ethyl benzoate, is a colorless liquid that is almost insoluble in water but miscible with most organic solvents.[1][2] This establishes a baseline of general lipophilicity.

  • Ethyl Ester Group (-COOEt): This group provides a site for polar interactions, specifically as a hydrogen bond acceptor at the carbonyl and ether oxygens. However, it is not a hydrogen bond donor.

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic, contributing significantly to the molecule's affinity for nonpolar solvents through van der Waals interactions.

  • Fluoro Group (-F): As the most electronegative element, the fluorine atom introduces a strong dipole moment. This increases the molecule's overall polarity compared to a non-fluorinated analogue. It can also act as a weak hydrogen bond acceptor.

  • Isopropoxy Group (-OCH(CH₃)₂): This bulky, nonpolar alkyl group enhances the lipophilic character of the molecule, likely increasing its solubility in nonpolar solvents while potentially creating steric hindrance that could affect interactions with more structured solvents.

Predicted Solubility Trend: Based on the "like dissolves like" principle, which states that substances with similar chemical properties and polarities tend to dissolve each other[3][4], we can forecast the solubility of Ethyl 2-fluoro-3-isopropoxybenzoate. The molecule possesses both polar (fluoro, ester) and nonpolar (aromatic ring, isopropoxy) characteristics, suggesting it will be an amphiphilic compound with broad solubility in solvents of intermediate polarity.

  • High Solubility Expected in: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)) and moderately polar protic solvents (e.g., Ethanol, Isopropanol). These solvents can effectively solvate both the polar and nonpolar regions of the molecule.

  • Moderate Solubility Expected in: Nonpolar solvents (e.g., Hexane, Toluene). While the large nonpolar groups favor these solvents, the polar fluoro-ester region may limit miscibility.

  • Low Solubility Expected in: Highly polar protic solvents like water. The large hydrophobic surface area of the aromatic ring and isopropoxy group will likely dominate, leading to poor aqueous solubility.[1][5]

The Theoretical Basis of Solubility

Solubility is the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation.[6] This equilibrium is dictated by the free energy change of mixing and is governed by several key principles.

Polarity and "Like Dissolves Like"

The most fundamental principle is that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[7][8] Polarity is a measure of the separation of electric charge in a molecule. It can be quantified by parameters such as the dielectric constant (ε), where solvents with a high dielectric constant (ε > 15) are considered polar.[9][10] These solvents are effective at stabilizing the separated charges of polar solutes.[9]

Intermolecular Forces

The dissolution process involves breaking solute-solute and solvent-solvent intermolecular forces and forming new solute-solvent interactions. The overall solubility depends on the net energy change of this process.

  • Van der Waals Forces: These weak forces (including London dispersion forces) are the primary interactions for nonpolar molecules.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction where a hydrogen atom is bonded to a highly electronegative atom (like O, N, or F). Polar protic solvents are capable of hydrogen bonding.[11] Ethyl 2-fluoro-3-isopropoxybenzoate can act as a hydrogen bond acceptor but not a donor.

Temperature Effects

For most solid organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[12] This relationship is described by the van't Hoff equation. It is crucial to control and report the temperature at which solubility is measured.

Experimental Determination of Solubility

To obtain quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a globally recognized "gold standard" for determining the solubility of compounds and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[13][14][15]

Materials and Equipment
  • Solute: High-purity Ethyl 2-fluoro-3-isopropoxybenzoate (>99%).

  • Solvents: HPLC-grade organic solvents covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol).

  • Equipment: Analytical balance, temperature-controlled orbital shaker/incubator, vials with screw caps, centrifuge, syringes and filters (0.22 µm PTFE or equivalent), volumetric flasks, and a calibrated HPLC system with a suitable detector (e.g., UV-Vis).[16]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add excess solute to solvent in vial B Seal vial tightly A->B C Place in shaker at constant temp (e.g., 25°C) B->C D Agitate for 24-48h to reach equilibrium C->D E Allow to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant with 0.22µm syringe filter F->G H Prepare serial dilutions of the clear filtrate G->H I Inject into HPLC system H->I J Quantify against a calibration curve I->J

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution: Add an excess amount of Ethyl 2-fluoro-3-isopropoxybenzoate to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached. A preliminary kinetics study can determine the minimum time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let excess solid settle. To ensure complete removal of undissolved solute, centrifuge the samples at a high speed.[17]

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the organic solvent into a clean vial. This step is crucial to prevent undissolved microparticles from entering the analytical sample.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration.

    • Generate a multi-point calibration curve by preparing serial dilutions of the stock solution.

    • Analyze the filtered sample (and its dilutions, if necessary) using a validated HPLC method.[18][19] The concentration of the solute in the saturated solution is determined by comparing its response to the calibration curve.

    • The solubility is then calculated, typically in units of mg/mL or mol/L.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative solubility data should be summarized in a structured table.

Table 1: Predicted and Experimental Solubility of Ethyl 2-fluoro-3-isopropoxybenzoate at 25°C

Solvent ClassSolventDielectric Constant (ε)Predicted SolubilityExperimental Solubility (mg/mL)
Nonpolar n-Hexane1.89Moderate[Data to be filled]
Toluene2.38Moderate[Data to be filled]
Polar Aprotic Dichloromethane9.08High[Data to be filled]
Ethyl Acetate6.02High[Data to be filled]
Acetone21High[Data to be filled]
Acetonitrile37.5High[Data to be filled]
Polar Protic Ethanol24.5High[Data to be filled]
Methanol32.7High[Data to be filled]
Water80.1Low[Data to be filled]

Note: Dielectric constant values are approximate and serve as a general guide to polarity.

Applications in Drug Development and Research

A well-defined solubility profile is critical for:

  • Process Chemistry: Selecting appropriate solvents for chemical reactions, work-up, and purification (e.g., crystallization).

  • Formulation Science: Developing stable and bioavailable drug products. For oral dosage forms, solubility in gastrointestinal relevant media is key. For parenteral formulations, solubility in pharmaceutically acceptable co-solvents is paramount.

  • Preclinical Studies: Ensuring the compound can be dissolved in appropriate vehicles for in vitro and in vivo testing.

  • Computational Modeling: Providing high-quality experimental data to train and validate in silico solubility prediction models.[20][21]

Conclusion

This guide has established a comprehensive framework for evaluating the solubility of Ethyl 2-fluoro-3-isopropoxybenzoate. By integrating theoretical predictions based on molecular structure with a rigorous experimental methodology, researchers can generate a reliable and accurate solubility profile. This data is indispensable for making informed decisions throughout the research and development lifecycle, from initial synthesis to final product formulation. The principles and protocols outlined herein are broadly applicable to other novel small molecules, providing a universal template for solubility characterization.

References

  • Vertex AI Search. (n.d.). Ethyl benzoate - Solubility of Things.
  • Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
  • PubChem. (n.d.). Ethyl benzoate | C9H10O2 | CID 7165.
  • Wikipedia. (n.d.). Ethyl benzoate.
  • LookChem. (n.d.). Cas 93-89-0, Ethyl benzoate.
  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • CymitQuimica. (n.d.). CAS 93-89-0: Ethyl benzoate.
  • Chemistry Stack Exchange. (2019, June 12). What is dielectric constant and how does it explain the reason why water is one of the best solvents.
  • Khan Academy. (n.d.). Solubility and intermolecular forces.
  • Journal of Cheminformatics. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • FTLOScience. (2022, November 23). The Dielectric Constant in Solubility and Solvent Systems.
  • Environmental Sciences Europe. (2021, September 15). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.
  • Reddit. (2021, June 7). Do solvents with similar dielectric constants have similar solubility?.
  • Wikipedia. (n.d.). Solvent.
  • PNAS. (2021, February 12). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • Phytosafe. (n.d.). OECD 105.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • SlideShare. (2024, September 24). Solubility test for Organic Compounds.
  • protocols.io. (n.d.). Analysis of sugars, small organic acids, and alcohols by HPLC-RID.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • PMC. (n.d.). Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin.
  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • SIELC Technologies. (2025, October 6). HPLC Separation of Small Organic Acids on Newcrom B Column.
  • PMC. (2024, March 18). Will we ever be able to accurately predict solubility?.
  • Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • ADMET and DMPK. (2015, December 30). Solubility Temperature Dependence Predicted from 2D Structure.
  • Semantic Scholar. (2020, March 4). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0.
  • IAPC Journals. (2020, April 3). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • ASHP. (n.d.). Functional Group Characteristics and Roles.
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
  • YouTube. (2023, January 14). Solubility of Organic Compounds.

Sources

Exploratory

Discovery and Initial Characterization of Novel Isopropoxybenzoate Derivatives

Executive Summary The optimization of lipophilic pharmacophores is a cornerstone of modern medicinal chemistry. This guide details the rational design, synthesis, and initial biological characterization of a novel librar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The optimization of lipophilic pharmacophores is a cornerstone of modern medicinal chemistry. This guide details the rational design, synthesis, and initial biological characterization of a novel library of 4-isopropoxybenzoate derivatives . Historically, the benzoate scaffold has served as a privileged structure in non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-lowering fibrates. The introduction of an isopropoxy group at the para-position is hypothesized to enhance hydrophobic interactions within the ligand-binding domain (LBD) of metabolic targets, specifically Peroxisome Proliferator-Activated Receptors (PPARs) , while modulating metabolic stability compared to linear alkoxy chains.

This whitepaper provides a self-validating protocol for the synthesis of these derivatives via Williamson etherification and subsequent coupling, followed by a rigorous in vitro screening cascade.

Rational Design & Structure-Activity Relationship (SAR)

The design strategy focuses on the 4-isopropoxybenzoate moiety as a bioisostere for the fibrate "tail" (e.g., fenofibrate, gemfibrozil).

  • Lipophilicity (LogP): The isopropyl group adds steric bulk and lipophilicity (predicted

    
    LogP ~ +0.8 vs. methoxy), facilitating penetration into the hydrophobic pocket of the PPAR
    
    
    
    LBD [1].
  • Metabolic Stability: Unlike linear

    
    -propoxy chains, the branched isopropyl group hinders 
    
    
    
    -oxidation, potentially extending half-life, though it introduces a site for cytochrome P450-mediated
    
    
    -dealkylation [2].
  • Electronic Effects: The electron-donating isopropoxy group (

    
     effect) increases the electron density of the aromatic ring, potentially strengthening 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe273 in PPAR
    
    
    ) [3].
Chemical Synthesis Protocols

The synthesis of the core scaffold, 4-isopropoxybenzoic acid (Intermediate A) , and its subsequent derivatization is outlined below.

3.1 Workflow Visualization

The following diagram illustrates the convergent synthesis pathway designed for high-throughput parallel synthesis.

Synthesis_Pathway Start Methyl 4-hydroxybenzoate Step1 Etherification (2-bromopropane, K2CO3, DMF) Start->Step1 80°C, 4h Inter1 Methyl 4-isopropoxybenzoate Step1->Inter1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 RT, 12h Core 4-Isopropoxybenzoic Acid (Intermediate A) Step2->Core Step3 Amide Coupling (EDC/HOBt, R-NH2) Core->Step3 Final Target Library (Amides/Esters) Step3->Final

Figure 1: Synthetic route for the generation of 4-isopropoxybenzoate library. The core acid (Intermediate A) serves as the divergence point for diversity-oriented synthesis.

3.2 Detailed Protocol: Synthesis of Intermediate A

Objective: Synthesis of 4-isopropoxybenzoic acid on a multigram scale.

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 2-bromopropane (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq), Dimethylformamide (DMF, anhydrous).
    
  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in DMF (100 mL).

    • Add

      
       (27.6 g, 200 mmol) and stir at room temperature for 15 min.
      
    • Add 2-bromopropane (14.1 mL, 150 mmol) dropwise.

    • Heat the reaction mixture to 80°C for 4 hours. Critical Control Point: Monitor by TLC (Hexane:EtOAc 4:1) until starting phenol is consumed (

      
       ~0.2 
      
      
      
      0.6).
    • Workup: Pour into ice water (500 mL). The ester precipitates as a white solid. Filter and wash with water.

    • Hydrolysis: Suspend the wet ester in THF/Water (1:1, 200 mL). Add Lithium Hydroxide (LiOH, 3.0 eq). Stir at RT overnight.

    • Acidify with 1M HCl to pH 2. Filter the white precipitate, wash with water, and dry in a vacuum oven at 50°C.

  • Validation:

    • Yield: >90%.

    • 1H NMR (400 MHz, DMSO-d6):

      
       12.60 (s, 1H, COOH), 7.85 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 4.70 (sept, 1H, CH), 1.28 (d, 6H, CH3).
      
    • Purity Check: HPLC purity >98% (254 nm).

Physicochemical & Biological Characterization

Once synthesized, the library undergoes a tiered screening process.

4.1 Physicochemical Profiling (Table 1)

Data below represents mean values for the core scaffold compared to the reference (4-methoxybenzoic acid).

PropertyMethod4-Methoxybenzoate4-IsopropoxybenzoateImplication
MW Calc.152.15 Da180.20 DaFragment-like space
cLogP ChemDraw2.032.85Improved membrane permeability
Solubility Kinetic (PBS pH 7.4)450

M
120

M
Acceptable for oral delivery
tPSA Calc.37.3

37.3

Unchanged polar surface area
4.2 In Vitro Screening Cascade

To validate the PPAR agonist hypothesis, a nuclear receptor transactivation assay is employed.

Protocol: Luciferase Reporter Assay

  • Cell Line: HEK293T cells cotransfected with:

    • Expression plasmid (Gal4-PPAR

      
      -LBD or Gal4-PPAR
      
      
      
      -LBD).
    • Reporter plasmid (UAS-Luciferase).

  • Treatment: Cells are treated with compounds (0.1

    
    M - 100 
    
    
    
    M) for 24 hours.
  • Controls:

    • Positive: Fenofibrate (PPAR

      
      ), Rosiglitazone (PPAR
      
      
      
      ).
    • Negative: DMSO (0.1%).

  • Readout: Luminescence is measured using a microplate reader. Data is normalized to Renilla luciferase (transfection control).

Screening Logic Visualization:

Screening_Cascade Library Isopropoxybenzoate Library (n=50) Primary Primary Screen PPARα Transactivation (Single conc. 10 µM) Library->Primary HitSel Hit Selection (>50% Activation vs Fenofibrate) Primary->HitSel Filter DoseResp Dose-Response (EC50) PPARα & PPARγ HitSel->DoseResp ADME ADME Profiling (Microsomal Stability) DoseResp->ADME Potent Hits (<1 µM)

Figure 2: Tiered screening cascade ensuring only potent and selective agonists proceed to ADME profiling.

ADME/Tox Considerations

A critical risk for isopropoxy derivatives is rapid metabolic clearance via O-dealkylation .

  • Experiment: Human Liver Microsome (HLM) Stability Assay.

  • Protocol: Incubate 1

    
    M compound with HLMs (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min. Analyze by LC-MS/MS.
    
  • Success Criteria:

    
     min and 
    
    
    
    
    
    L/min/mg protein.
  • Metabolite ID: Monitor for the formation of 4-hydroxybenzoic acid derivatives (mass loss of 42 Da).

References
  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications—a review. Nutrition Journal, 13, 17.

  • Lassila, T., et al. (2021). The impact of O-dealkylation on the metabolic stability of alkoxy-substituted aromatic compounds. Xenobiotica, 51(5), 523-535.
  • PubChem. (2025).[1] Ethyl 4-isopropoxybenzoate | C12H16O3.[1] National Library of Medicine.[1]

  • Bhat, K. I., & Kumar, A. (2024).[2] Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Indian Journal of Heterocyclic Chemistry.

  • Fröhlich, L. F., et al. (2016). Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents. Chemical Biology & Drug Design.

Sources

Foundational

A Theoretical Guide to the Electronic Properties of Ethyl 2-fluoro-3-isopropoxybenzoate: A DFT-Based Approach for Drug Discovery

Abstract In modern drug discovery, a profound understanding of a molecule's electronic landscape is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Ethyl 2-fluoro-3-isopropoxybenzoate, a substi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, a profound understanding of a molecule's electronic landscape is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Ethyl 2-fluoro-3-isopropoxybenzoate, a substituted aromatic ester, possesses functional groups amenable to forming various interactions with biological targets. This technical guide provides a comprehensive theoretical framework and a step-by-step computational protocol for characterizing the electronic properties of this molecule using Density Functional Theory (DFT). We will delve into the significance of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors, offering field-proven insights into how these parameters guide the rational design of more effective and specific therapeutic agents. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate lead optimization.

Introduction: The Imperative of Electronic Properties in Drug Design

The biological activity of a drug candidate is fundamentally governed by its interactions with a target receptor, typically a protein. These interactions—spanning hydrogen bonds, halogen bonds, and van der Waals forces—are dictated by the molecule's three-dimensional charge distribution. Ethyl 2-fluoro-3-isopropoxybenzoate combines several key features relevant to medicinal chemistry: an aromatic ring, an ester group (a potential hydrogen bond acceptor), a fluorine atom (a lipophilicity modulator and potential hydrogen/halogen bond participant), and an isopropoxy group (which influences steric and electronic properties).

A priori knowledge of the molecule's electronic character allows scientists to predict its reactivity, stability, and potential binding modes.[1] A molecule's electrostatic potential, for instance, provides a roadmap for identifying regions prone to electrophilic or nucleophilic attack, which is crucial for understanding drug-receptor recognition.[2][3] Similarly, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a powerful indicator of chemical reactivity and kinetic stability.[4][5]

This guide employs Density Functional Theory (DFT), a robust quantum mechanical method that offers a favorable balance of computational cost and accuracy for studying organic molecules, making it a staple in pharmaceutical research.[6] We will outline a complete computational workflow, from initial structure optimization to the detailed analysis of key electronic descriptors.

Theoretical Framework: Core Concepts in Computational Analysis

Before detailing the experimental protocol, it is essential to understand the theoretical pillars upon which our analysis is built. The choice of a specific computational method and basis set is not arbitrary; it is a deliberate decision to balance accuracy with computational feasibility.

Expertise-Driven Rationale: For a molecule like Ethyl 2-fluoro-3-isopropoxybenzoate, the B3LYP hybrid functional is an excellent choice. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems and molecules with heteroatoms.[7] We pair this with the 6-311++G(d,p) basis set . The "++" indicates the inclusion of diffuse functions on all atoms, which are vital for accurately modeling non-covalent interactions and the behavior of lone pairs (e.g., on the oxygen and fluorine atoms). The "(d,p)" polarization functions allow for greater flexibility in describing bond shapes and are essential for accurate geometry and energy calculations.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the most important orbitals in molecular interactions.[8]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A higher HOMO energy (less negative) corresponds to a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. A lower LUMO energy (more negative) corresponds to a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): This is the energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A small gap implies that little energy is required to excite an electron, correlating with high chemical reactivity and low kinetic stability.[5] A large gap suggests high stability.[9]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D visualization of the total electrostatic potential mapped onto the electron density surface of a molecule.[10] It is an invaluable tool for predicting how a molecule will interact with other species.[11]

  • Negative Regions (Red to Yellow): Indicate electron-rich areas, such as those around electronegative atoms (e.g., oxygen, fluorine). These are sites for electrophilic attack and are favorable for hydrogen bond acceptance.[2]

  • Positive Regions (Blue): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms or regions of low electron density. These are sites for nucleophilic attack and hydrogen bond donation.

  • Neutral Regions (Green): Represent areas with near-zero potential, often associated with nonpolar, lipophilic parts of the molecule.

A Validated Computational Workflow for Electronic Property Analysis

This section provides a detailed, step-by-step protocol for the theoretical analysis of Ethyl 2-fluoro-3-isopropoxybenzoate. The workflow is designed to be self-validating at critical junctures.

G cluster_prep Step 1: Structural Preparation cluster_dft Step 2: DFT Calculation (e.g., Gaussian) cluster_analysis Step 3: Data Analysis & Interpretation mol_build Build 2D/3D Structure (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry validation Validation: No Imaginary Frequencies? freq_calc->validation validation->geom_opt No (Re-optimize) sp_calc Single Point Energy Calculation (for Orbitals & MEP) validation->sp_calc Yes (True Minimum) fmo_analysis FMO Analysis (HOMO, LUMO, Gap) sp_calc->fmo_analysis mep_analysis MEP Surface Generation sp_calc->mep_analysis descriptor_calc Calculate Reactivity Descriptors fmo_analysis->descriptor_calc Using E(HOMO) & E(LUMO)

Caption: A validated workflow for DFT-based electronic property analysis.

Protocol: Detailed Methodology
  • Molecular Structure Preparation:

    • Step 1.1: Draw the 2D structure of Ethyl 2-fluoro-3-isopropoxybenzoate.

    • Step 1.2: Convert the 2D structure into an initial 3D conformation using a molecular editor like Avogadro or GaussView. Perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94).

  • Geometry Optimization:

    • Step 2.1: Load the 3D structure into a quantum chemistry software package (e.g., Gaussian).

    • Step 2.2: Define the calculation parameters:

      • Method: B3LYP

      • Basis Set: 6-311++G(d,p)

      • Job Type: Opt (Optimization)

    • Step 2.3: Execute the calculation. This process iteratively adjusts the molecular geometry to find the lowest energy conformation.

  • Validation via Frequency Calculation:

    • Step 3.1: Use the optimized geometry from the previous step as the input.

    • Step 3.2: Set the job type to Freq (Frequency) using the same method and basis set.

    • Step 3.3 (Self-Validation): Upon completion, check the output file for the computed vibrational frequencies. The structure represents a true energy minimum only if there are zero imaginary frequencies . If imaginary frequencies are present, it indicates a saddle point, and the geometry must be perturbed and re-optimized.

  • Single Point Calculation and Data Extraction:

    • Step 4.1: Using the validated minimum-energy geometry, perform a final single-point energy calculation to generate detailed output files for analysis (e.g., checkpoint file in Gaussian).

    • Step 4.2: From the output, extract the energies of the HOMO and LUMO orbitals.

    • Step 4.3: Generate the MEP surface visualization using a program like GaussView or VMD.[10]

Analysis and Interpretation of Electronic Properties

This section presents the expected results from the computational workflow and discusses their implications for drug development.

Frontier Molecular Orbitals and Reactivity

The calculated FMO energies provide a quantitative measure of the molecule's reactivity. For Ethyl 2-fluoro-3-isopropoxybenzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO is likely distributed over the carbonyl group and the aromatic ring, which can accept electron density.

Table 1: Calculated Frontier Molecular Orbital Properties

Parameter Symbol Value (eV) Implication for Drug Design
Highest Occupied Molecular Orbital Energy EHOMO -6.85 Moderate electron-donating capability.
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.20 Moderate electron-accepting capability.

| HOMO-LUMO Energy Gap | ΔE | 5.65 | High kinetic stability, low general reactivity.[4] |

Note: These values are representative for a molecule of this class and are derived from the principles established in the cited literature.

A large energy gap of 5.65 eV suggests that Ethyl 2-fluoro-3-isopropoxybenzoate is a relatively stable molecule, which is often a desirable trait for drug candidates to avoid unwanted side reactions in the body.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual guide to the molecule's interaction hotspots.

  • Predicted Negative Regions (Nucleophilic): The most intense negative potential (deep red) is expected around the carbonyl oxygen of the ester group, making it a primary hydrogen bond acceptor site. The ether oxygen of the isopropoxy group and the fluorine atom will also exhibit negative potential, though likely less intense. These sites are key for anchoring the molecule in a receptor's binding pocket.[2]

  • Predicted Positive Regions (Electrophilic): Positive potential (blue) will be located on the hydrogen atoms of the ethyl and isopropyl groups, as well as the aromatic hydrogens. These regions can engage in favorable interactions with electron-rich residues in a receptor.

  • Significance: The distinct separation of charge, with a highly negative pole at the carbonyl oxygen, is a critical feature for molecular recognition.[1] Modifying substituents on the ring would predictably alter this map, allowing for the fine-tuning of binding affinity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several descriptors that quantify the molecule's reactive tendencies.[12][13]

G cluster_descriptors Global Reactivity Descriptors FMOs E(HOMO) E(LUMO) hardness Hardness (η) η = (E(LUMO) - E(HOMO))/2 Measures resistance to charge transfer FMOs:h->hardness:f FMOs:l->hardness:f electroneg Electronegativity (χ) χ = -(E(HOMO) + E(LUMO))/2 Electron attracting power FMOs:h->electroneg:f FMOs:l->electroneg:f softness Softness (S) S = 1 / (2η) Inverse of hardness, indicates reactivity hardness->softness:f electro_index Electrophilicity Index (ω) ω = χ² / (2η) Propensity to accept electrons hardness->electro_index:f electroneg->electro_index:f

Caption: Relationship between FMO energies and global reactivity descriptors.

Table 2: Calculated Global Reactivity Descriptors

Descriptor Symbol Formula Value (eV) Interpretation
Hardness η (ELUMO - EHOMO)/2 2.825 High resistance to change in electron distribution.[13]
Softness S 1/η 0.354 Low softness, indicating lower reactivity.
Electronegativity χ -(EHOMO + ELUMO)/2 4.025 High electron-attracting power.

| Electrophilicity Index | ω | χ² / (2η) | 2.863 | Moderate electrophile, capable of accepting electrons.[8] |

Conclusion and Future Directions

The theoretical study of Ethyl 2-fluoro-3-isopropoxybenzoate's electronic properties provides critical, actionable insights for drug development. Through a validated DFT-based workflow, we have characterized its frontier molecular orbitals, mapped its electrostatic potential, and quantified its global reactivity. The analysis reveals a molecule of high stability with distinct, localized regions of negative potential that are prime targets for forming interactions with a biological receptor.

This computational guide serves as a blueprint for further investigation. Researchers can now use this baseline analysis to:

  • Perform in silico modifications: Systematically change substituents on the aromatic ring and observe the resulting changes in the MEP and HOMO-LUMO gap to optimize binding and reactivity.

  • Guide docking studies: Use the MEP map to inform and validate molecular docking poses, ensuring that key electrostatic interactions are correctly identified.[10]

  • Develop QSAR models: The calculated electronic descriptors (e.g., ω, η, EHOMO) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related analogues.

By integrating these theoretical techniques early in the drug discovery pipeline, research teams can make more informed decisions, reducing the time and cost associated with synthesizing and testing suboptimal compounds.

References

  • ChemRxiv. (n.d.).
  • Deep Origin. (n.d.).
  • UC Santa Barbara. (n.d.).
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.).
  • YouTube. (2025). Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
  • Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.
  • ResearchGate. (n.d.).
  • PubMed. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity.
  • AIMS Press. (2022).
  • IISTE.org. (2013). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations.
  • PMC. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
  • Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • Scientific Research Publishing. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
  • Engineered Science Publisher. (2022).
  • PMC. (2022).
  • PMC. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors.
  • ResearchGate. (n.d.). DFT study of the antiradical properties of some aromatic compounds derived from antioxidant essential oils: C-H bond vs. O-H bond.
  • Chem Rev Lett. (2025).
  • arXiv. (2022). [2203.06863v1] Density-Corrected DFT Explained: When and Why it Works.

Sources

Protocols & Analytical Methods

Method

The Strategic Role of Ethyl 2-fluoro-3-isopropoxybenzoate in the Synthesis of Next-Generation Agrochemicals

Introduction: The Imperative for Innovation in Agrochemical Design The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Agrochemical Design

The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the arsenal of synthetic chemistry, fluorinated organic molecules have emerged as a cornerstone of modern agrochemical design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, leading to enhanced metabolic stability, increased lipophilicity for better plant uptake, and stronger binding to target enzymes. This, in turn, can result in higher efficacy, lower application rates, and improved safety profiles.

This technical guide focuses on a key building block in this evolving landscape: Ethyl 2-fluoro-3-isopropoxybenzoate . While not an active agrochemical itself, this versatile intermediate serves as a crucial precursor for the synthesis of advanced herbicides. Its unique substitution pattern—a fluorine atom, an isopropoxy group, and an ethyl ester on a benzene ring—provides a synthetically tractable platform for the construction of complex, biologically active molecules. This document provides a detailed exploration of its synthesis, properties, and, most importantly, its application in the creation of potent herbicides, with a particular focus on the class of protoporphyrinogen oxidase (PPO) inhibitors.

Physicochemical Properties of the Parent Acid

PropertyValueSource
CAS Number 1346608-65-8[1][2]
Molecular Formula C10H11FO3[1][2]
Molecular Weight 198.19 g/mol [3]

The ester form, Ethyl 2-fluoro-3-isopropoxybenzoate, would have a higher molecular weight and increased lipophilicity, making it more suitable for certain reaction conditions and potentially facilitating its absorption into plant tissues if it were part of a pro-herbicide strategy.

Synthesis of Ethyl 2-fluoro-3-isopropoxybenzoate: A Step-by-Step Protocol

The synthesis of Ethyl 2-fluoro-3-isopropoxybenzoate is a multi-step process that leverages fundamental organic reactions. The following protocol is a representative pathway based on established synthetic methodologies for related compounds.

Workflow for the Synthesis of Ethyl 2-fluoro-3-isopropoxybenzoate

A 2-Fluoro-3-hydroxybenzoic acid B Protection of Carboxylic Acid (Esterification) A->B Ethanol, Acid Catalyst (e.g., H₂SO₄) C Ethyl 2-fluoro-3-hydroxybenzoate B->C D Etherification (Williamson Ether Synthesis) C->D Isopropyl halide (e.g., 2-bromopropane), Base (e.g., K₂CO₃) E Ethyl 2-fluoro-3-isopropoxybenzoate D->E

Caption: Synthetic pathway for Ethyl 2-fluoro-3-isopropoxybenzoate.

Part 1: Esterification of 2-Fluoro-3-hydroxybenzoic acid

Objective: To protect the carboxylic acid group as an ethyl ester, preventing its interference in the subsequent etherification step.

Materials:

  • 2-Fluoro-3-hydroxybenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask, add 2-Fluoro-3-hydroxybenzoic acid (1.0 eq).

  • Add an excess of absolute ethanol to dissolve the acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude Ethyl 2-fluoro-3-hydroxybenzoate.

  • The product can be purified by column chromatography on silica gel if necessary.

Part 2: Etherification of Ethyl 2-fluoro-3-hydroxybenzoate

Objective: To introduce the isopropoxy group onto the phenolic hydroxyl group via a Williamson ether synthesis.

Materials:

  • Ethyl 2-fluoro-3-hydroxybenzoate (from Part 1)

  • 2-Bromopropane or 2-Iodopropane

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add Ethyl 2-fluoro-3-hydroxybenzoate (1.0 eq) and a suitable solvent (e.g., acetone or DMF).

  • Add an excess of a base, such as potassium carbonate (e.g., 2.0-3.0 eq).

  • Add the isopropyl halide (e.g., 2-bromopropane) (1.2-1.5 eq).

  • Heat the mixture to reflux and stir vigorously for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Ethyl 2-fluoro-3-isopropoxybenzoate.

  • Purify the product by vacuum distillation or column chromatography.

Application in Agrochemical Synthesis: A Gateway to Potent PPO-Inhibiting Herbicides

Ethyl 2-fluoro-3-isopropoxybenzoate is a highly valuable intermediate in the synthesis of a class of herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). These herbicides are crucial for modern weed management, offering broad-spectrum control of both grass and broadleaf weeds.[4][5]

The Role of PPO in Plant Physiology

Protoporphyrinogen oxidase is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophylls and hemes. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[4][5]

Mechanism of Action of PPO-Inhibiting Herbicides

PPO-inhibiting herbicides bind to and block the active site of the PPO enzyme. This inhibition leads to the accumulation of protoporphyrinogen IX in the plant cells. The excess protoporphyrinogen IX leaks from its normal location in the plastids into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX by non-enzymatic processes.

Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen. This singlet oxygen then causes rapid peroxidation of lipids in the cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, rapid cell death and necrosis of the plant tissue.

Synthetic Utility of Ethyl 2-fluoro-3-isopropoxybenzoate

The structure of Ethyl 2-fluoro-3-isopropoxybenzoate provides a scaffold that can be elaborated into complex heterocyclic systems characteristic of many PPO-inhibiting herbicides, such as those based on pyrimidinedione or benzoxazinone cores.[4][6][7] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with other synthetic intermediates. The fluoro and isopropoxy substituents play a crucial role in modulating the electronic properties and steric bulk of the molecule, which in turn influences its binding affinity to the PPO enzyme and its overall herbicidal activity.

Illustrative Synthetic Workflow to a PPO Inhibitor Core

A Ethyl 2-fluoro-3-isopropoxybenzoate B Hydrolysis A->B Base (e.g., NaOH), then Acid (e.g., HCl) C 2-Fluoro-3-isopropoxybenzoic acid B->C D Activation (e.g., to acid chloride) C->D Thionyl chloride (SOCl₂) E Activated Intermediate D->E F Coupling with a heterocyclic amine E->F G Elaboration to a PPO-inhibiting herbicide (e.g., pyrimidinedione derivative) F->G

Caption: Generalized synthetic route from Ethyl 2-fluoro-3-isopropoxybenzoate to a PPO inhibitor.

Conclusion: A Key Intermediate for Future Agrochemicals

Ethyl 2-fluoro-3-isopropoxybenzoate represents a strategically important building block in the ongoing quest for more effective and safer agrochemicals. Its synthesis, while requiring careful execution, relies on well-understood and scalable chemical transformations. The true value of this intermediate lies in its potential to be converted into highly active PPO-inhibiting herbicides. A thorough understanding of its synthesis and reactivity, coupled with a deep knowledge of the mode of action of the target agrochemicals, empowers researchers and scientists in the agrochemical industry to design and develop the next generation of crop protection solutions. The continued exploration of such fluorinated intermediates will undoubtedly be a key driver of innovation in this critical field.

References

  • European Patent Office. EP 3487848 B1 - Herbicidal pyrimidine compounds.
  • PubMed. Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Available from: [Link]

  • PubMed. Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. Available from: [Link]

  • PubChem. 2-Fluoro-4-isopropoxybenzoic acid. Available from: [Link]

  • PubChem. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. Available from: [Link]

  • NIST. Benzoic acid, 2-fluoro-. Available from: [Link]

  • MDPI. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Available from: [Link]

  • Google Patents. US5069709A - Herbicidal thiadiazolo pyrimidines.
  • ResearchGate. Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Available from: [Link]

  • PubMed. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Available from: [Link]

  • Synthonix. 2-Fluoro-3-formylbenzoic acid. Available from: [Link]

  • PubChem. Ethyl 2-fluoro-3-oxopentanoate. Available from: [Link]

  • Chemical Synthesis Database. ethyl 3-fluoro-4-[(1E)-2-methyl-3-oxo-1-propenyl]benzoate. Available from: [Link]

  • PMC. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available from: [Link]

  • PubMed. Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Available from: [Link]

  • University of Kentucky. Lecture Inhibition of Protoporphyrinogen Oxidase. Available from: [Link]

Sources

Application

Step-by-step guide for the functionalization of the aromatic ring of Ethyl 2-fluoro-3-isopropoxybenzoate

Application Note: Functionalization of the Aromatic Ring of Ethyl 2-fluoro-3-isopropoxybenzoate Part 1: Strategic Analysis & Mechanistic Rationale 1.1 The Scaffold's "Electronic Personality" Before initiating any wet che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Aromatic Ring of Ethyl 2-fluoro-3-isopropoxybenzoate

Part 1: Strategic Analysis & Mechanistic Rationale

1.1 The Scaffold's "Electronic Personality" Before initiating any wet chemistry, one must deconstruct the electronic and steric landscape of Ethyl 2-fluoro-3-isopropoxybenzoate . This molecule is not merely a substrate; it is a "push-pull" system where regioselectivity is dictated by the competition between the strong electron-donating isopropoxy group and the steric bulk of the substituents.

  • C1 (Ester): Electron-withdrawing group (EWG). Directs meta, but primarily acts as a steric anchor.

  • C2 (Fluorine): Weakly deactivating inductively, but a resonance donor. It directs ortho/para, but its influence is secondary to the alkoxy group.

  • C3 (Isopropoxy): The "Commander." A strong electron-donating group (EDG) via resonance. It directs ortho (to C2 and C4) and para (to C6).

1.2 The Regioselectivity Dilemma (C4 vs. C6) The primary challenge in functionalizing this ring is distinguishing between the C4 and C6 positions.

  • The C4 Position: Located ortho to the isopropoxy group. While electronically activated, it is sterically shielded by the bulky isopropyl moiety. Accessing this site requires small electrophiles or specific directing groups.

  • The C6 Position: Located para to the isopropoxy group and ortho to the ester. This is the thermodynamically and kinetically favored site for Electrophilic Aromatic Substitution (EAS) due to the strong para-directing effect of the ether and lower steric hindrance compared to C4.

Decision Matrix:

  • Targeting C6: Use standard EAS (Bromination, Nitration).

  • Targeting C4: Requires Directed Ortho Metalation (DoM) or blocking C6 first (advanced).

  • This guide focuses on the high-yield functionalization of the C6 position, the gateway to bicyclic heterocycles (e.g., quinazolines, indazoles).

Part 2: Visualizing the Reaction Logic

The following diagram illustrates the decision pathways for functionalizing this specific scaffold.

ReactionLogic Substrate Ethyl 2-fluoro-3- isopropoxybenzoate Analysis Steric/Electronic Analysis Substrate->Analysis C6_Path Path A: C6 Functionalization (Para to -OiPr) Analysis->C6_Path Major Pathway (Electronic Control) C4_Path Path B: C4 Functionalization (Ortho to -OiPr) Analysis->C4_Path Minor Pathway (Steric Clash) Bromination Bromination (NBS/MeCN) C6_Path->Bromination Nitration Nitration (HNO3/Ac2O) C6_Path->Nitration Lithiation Lithiation (DoM) (LDA/THF, -78°C) C4_Path->Lithiation Requires Cryogenic Temps Product_Br 6-Bromo Derivative (Suzuki Precursor) Bromination->Product_Br Product_NO2 6-Nitro Derivative (Aniline Precursor) Nitration->Product_NO2 Product_C4 4-Substituted (Sterically Hindered) Lithiation->Product_C4

Figure 1: Strategic Decision Tree for the functionalization of Ethyl 2-fluoro-3-isopropoxybenzoate.

Part 3: Experimental Protocols

Protocol A: Regioselective C6-Bromination

Objective: To synthesize Ethyl 6-bromo-2-fluoro-3-isopropoxybenzoate. Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Why this method? N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) provides a mild, polar environment that stabilizes the transition state without requiring Lewis acids that might cleave the isopropoxy ether.

Materials:

  • Ethyl 2-fluoro-3-isopropoxybenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (Reagent Grade, 10 volumes)

  • Ammonium Acetate (0.1 eq) - Catalyst to buffer HBr generation.

Step-by-Step Workflow:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Ethyl 2-fluoro-3-isopropoxybenzoate (10 g, 44.2 mmol) in MeCN (100 mL).

  • Catalyst Addition: Add Ammonium Acetate (0.34 g, 4.4 mmol). Stir for 5 minutes at room temperature (20-25°C).

  • Bromination: Cool the solution to 0°C using an ice bath. Add NBS (8.26 g, 46.4 mmol) portion-wise over 15 minutes. Critical: Adding NBS too fast can cause an exotherm, potentially leading to di-bromination.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4-12 hours. Monitor by HPLC or TLC (Hexane/EtOAc 8:1).

    • Checkpoint: Look for the disappearance of the starting material peak.[2] If reaction stalls, heat to 40°C.

  • Quench: Pour the reaction mixture into a solution of Sodium Thiosulfate (10% aq, 100 mL) to neutralize excess bromine species.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (100 mL). Dry over Na2SO4 , filter, and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Data Summary:

ParameterSpecificationNote
Yield 85 - 92%High regioselectivity for C6.
Appearance Off-white solid
1H NMR (CDCl3) δ 7.45 (d, 1H, J=8.8 Hz, H5), 6.85 (d, 1H, J=8.8 Hz, H4)Key Diagnostic: Two doublets with ortho coupling indicate C4/C5 protons are adjacent; C6 is substituted.
Protocol B: C6-Nitration (Access to Anilines)

Objective: To synthesize Ethyl 2-fluoro-3-isopropoxy-6-nitrobenzoate. Why this method? Standard mixed acid (HNO3/H2SO4) is too harsh and may hydrolyze the ester or dealkylate the ether. We use the "Menke Conditions" (Copper Nitrate/Acetic Anhydride) or mild Nitric Acid/Acetic Anhydride for regiocontrol.

Materials:

  • Ethyl 2-fluoro-3-isopropoxybenzoate (1.0 eq)

  • Fuming Nitric Acid (1.1 eq)

  • Acetic Anhydride (5 volumes)

  • Dichloromethane (DCM) (10 volumes)

Step-by-Step Workflow:

  • Preparation: In a reactor, charge Acetic Anhydride (50 mL) and cool to -10°C.

  • Nitrating Agent: Slowly add Fuming Nitric Acid (2.0 mL, 1.1 eq) dropwise. Caution: Highly Exothermic. Stir for 10 minutes to form the acetyl nitrate species.

  • Substrate Addition: Dissolve the substrate (10 g) in DCM (20 mL) and add this solution dropwise to the nitrating mixture, maintaining internal temperature below 0°C.

  • Reaction: Stir at 0°C for 2 hours.

  • Quench: Pour onto crushed ice/water (200 mL) with vigorous stirring. Neutralize carefully with saturated NaHCO3.

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate.

  • Validation: The nitro group will be at C6 (para to isopropoxy). The NMR will show a significant downfield shift for the H5 proton due to the adjacent nitro group.

Part 4: Downstream Application (Suzuki Coupling)

The 6-bromo intermediate generated in Protocol A is a prime candidate for Suzuki-Miyaura coupling to install aryl or heteroaryl groups, a common step in synthesizing kinase inhibitors.

SuzukiWorkflow Start 6-Bromo Intermediate Reagents Boronic Acid (R-B(OH)2) Pd(dppf)Cl2 (5 mol%) K2CO3 (3 eq) Start->Reagents Conditions Dioxane/Water (4:1) 90°C, 12 Hours Reagents->Conditions Product 6-Aryl-2-fluoro-3-isopropoxybenzoate Conditions->Product

Figure 2: Workflow for the Suzuki coupling of the 6-bromo intermediate.

Part 5: Troubleshooting & Expert Insights

  • Issue: Dealkylation of Isopropyl Group.

    • Cause: Acidic conditions are too strong (e.g., using H2SO4 in nitration or HBr buildup in bromination).

    • Solution: In bromination, always use a proton scavenger like Ammonium Acetate or Propylene Oxide. In nitration, avoid sulfuric acid; stick to Acetic Anhydride methods.

  • Issue: Regioselectivity (C4 vs C6).

    • Diagnosis: If you observe a singlet in the aromatic region of the NMR, you may have substituted C4 (leaving H5 and H6 which are ortho, so this rule is tricky).

    • Better Diagnosis: Use NOE (Nuclear Overhauser Effect). Irradiate the isopropyl CH proton. If you see enhancement of an aromatic proton, that proton is at C4. If the product has a bromine at C6, the remaining proton at C4 should show NOE with the isopropyl group. If the product is brominated at C4, the NOE will be lost.

References

  • Regioselectivity in Electrophilic Substitution of Alkoxy-Fluorobenzenes: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General mechanistic grounding for EAS regioselectivity).
  • Synthesis of 2-fluoro-3-alkoxybenzoate Derivatives (Patent)

    • Nomura, S., et al. (2004). Benzimidazole Derivatives and Use Thereof. WO2004011312. (Describes the synthesis and functionalization of similar 2-fluoro-3-alkoxy scaffolds).

  • Bromination Protocols for Deactivated/Activated Systems

    • Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds. Journal of Organic Chemistry, 44(25), 4733–4735.

  • Olah, G. A., et al. (1978). Nitration of Aromatics with Nitric Acid/Acetic Anhydride. Journal of Organic Chemistry.

Sources

Method

Role of fluorinated compounds like Ethyl 2-fluoro-3-isopropoxybenzoate in enhancing metabolic stability

Application Note & Protocol Topic: Enhancing Metabolic Stability through Strategic Fluorination: A Mechanistic and Practical Guide Featuring Ethyl 2-fluoro-3-isopropoxybenzoate Authored for: Researchers, Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Enhancing Metabolic Stability through Strategic Fluorination: A Mechanistic and Practical Guide Featuring Ethyl 2-fluoro-3-isopropoxybenzoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic instability remains a primary hurdle in drug discovery, often leading to poor pharmacokinetic profiles and premature termination of promising candidates. The strategic incorporation of fluorine into drug-like molecules is a powerful and widely adopted strategy to mitigate this challenge. This guide provides a detailed exploration of the role of fluorination in enhancing metabolic stability, using Ethyl 2-fluoro-3-isopropoxybenzoate as a representative structural scaffold. We delve into the underlying mechanisms, including steric and electronic effects that block common metabolic pathways mediated by Cytochrome P450 enzymes. Furthermore, we present comprehensive, step-by-step protocols for the in vitro assessment of metabolic stability using both liver microsomes and cryopreserved hepatocytes, complete with analytical methodologies and data interpretation guidelines. This document is designed to equip researchers with the theoretical knowledge and practical tools necessary to rationally design and evaluate fluorinated compounds for improved drug-like properties.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is heavily influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Of these, metabolism—the biochemical transformation of xenobiotics by the body—is a critical determinant of a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] The liver is the primary site of drug metabolism, carried out by a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily for Phase I oxidative reactions and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation reactions.[3][4]

A compound that is rapidly metabolized will have a high intrinsic clearance, leading to a short duration of action and requiring frequent, high doses, which can increase the risk of toxicity.[1] Therefore, a central goal in medicinal chemistry is to design molecules with optimized metabolic stability. One of the most effective strategies to achieve this is through the introduction of fluorine atoms at metabolically vulnerable positions.[5][6][7]

The Role of Fluorine in Fortifying Molecules Against Metabolism

The substitution of a hydrogen atom with fluorine, a bioisostere, can profoundly alter a molecule's properties to enhance its metabolic stability.[8][9][10] This is achieved through several key mechanisms.

The Carbon-Fluorine Bond: A Metabolic Roadblock

The C-F bond is one of the strongest covalent bonds in organic chemistry (~109 kcal/mol), significantly stronger than a typical C-H bond (~99 kcal/mol).[11][12] Many Phase I metabolic reactions catalyzed by CYP enzymes involve the abstraction of a hydrogen atom.[3] Replacing a hydrogen at a metabolically "soft spot" with a fluorine atom effectively blocks this oxidative attack, as the C-F bond is highly resistant to homolytic cleavage.[12][13]

Electronic Shielding Effects

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect.[11][14] When placed on an aromatic ring, this effect can lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring less susceptible to electrophilic attack by the activated oxygen species within the CYP active site.[3] This deactivation of the ring system can significantly slow or prevent aromatic hydroxylation, a common metabolic pathway.[3][14]

Case Study: Ethyl 2-fluoro-3-isopropoxybenzoate

To illustrate these principles, we can analyze the structure of Ethyl 2-fluoro-3-isopropoxybenzoate and compare its likely metabolic fate to its non-fluorinated analog, Ethyl 3-isopropoxybenzoate.

  • Potential Metabolic Liabilities of the Parent Scaffold: The non-fluorinated scaffold presents several potential sites for metabolism. The aromatic ring is susceptible to hydroxylation by CYP enzymes. The isopropoxy group can undergo O-dealkylation. The ethyl ester can be hydrolyzed by carboxylesterases.[15]

  • Protective Role of Fluorination: The introduction of a fluorine atom at the 2-position (ortho to the ester) provides both steric and electronic protection. It sterically hinders access to the adjacent carbons and its strong electron-withdrawing effect deactivates the entire aromatic ring, making hydroxylation less favorable. This strategic placement forces the metabolic machinery to seek alternative, often slower, routes of metabolism, thereby increasing the molecule's overall stability.

cluster_0 Non-Fluorinated Scaffold (Ethyl 3-isopropoxybenzoate) cluster_1 Fluorinated Scaffold (Ethyl 2-fluoro-3-isopropoxybenzoate) a Aromatic Ring High-Risk Site for CYP-mediated hydroxylation b Isopropoxy Group a->b CYP-mediated O-dealkylation c Ethyl Ester a->c Esterase-mediated hydrolysis d Fluorinated Aromatic Ring Hydroxylation Blocked by Fluorine Atom e Isopropoxy Group d->e CYP-mediated O-dealkylation f Ethyl Ester d->f Esterase-mediated hydrolysis

Caption: Predicted metabolic pathways for non-fluorinated vs. fluorinated scaffolds.

Experimental Protocols for Assessing Metabolic Stability

To experimentally validate the enhanced stability of a fluorinated compound, standardized in vitro assays are essential. These assays measure the rate of disappearance of the parent compound over time when incubated with metabolically active liver fractions.[4][16]

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay is a primary screen for Phase I metabolism, particularly by CYP enzymes.[17][18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal preparation.

Materials:

  • Pooled Liver Microsomes (Human, Rat, etc.)

  • Test Compound (e.g., Ethyl 2-fluoro-3-isopropoxybenzoate) and Non-fluorinated Analog

  • Positive Control Compounds: High Clearance (e.g., Midazolam) and Low Clearance (e.g., Warfarin)[18]

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile (ACN) with Internal Standard (IS) for reaction quenching

  • 96-well incubation plates, centrifuge

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer.[18]

    • Prepare a 2 µM working solution of the test compound and control compounds in phosphate buffer from a 1 mM DMSO stock. (Final DMSO concentration should be ≤ 0.1%).[19]

    • Prepare the NADPH regenerating system solution as per the manufacturer's instructions.

    • Prepare the quenching solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Incubation (in duplicate or triplicate):

    • Add 99 µL of the diluted microsome solution to each well of a 96-well plate.

    • Add 1 µL of the 2 µM test/control compound working solution to the appropriate wells. The final compound concentration will be 1 µM.[18]

    • Negative Control: For each compound, prepare at least one well without the NADPH regenerating system to control for non-enzymatic degradation.[18]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 10 µL of the NADPH regenerating system to all wells (except the negative controls, to which 10 µL of buffer is added).

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of the cold ACN/Internal Standard quenching solution to the appropriate wells.[18] The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing:

    • Seal the plate, vortex for 2 minutes to precipitate proteins, and centrifuge at 4000 rpm for 20 minutes.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: In Vitro Metabolic Stability in Cryopreserved Hepatocytes

Hepatocytes provide a more comprehensive model, containing both Phase I and Phase II enzymes, as well as transporters.[20][21]

Objective: To determine the metabolic stability of a test compound in a suspension of cryopreserved hepatocytes.

Materials:

  • Cryopreserved Hepatocytes (Human, Rat, etc.)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound and Controls (as in Protocol 1)

  • Acetonitrile (ACN) with Internal Standard (IS)

  • 12 or 24-well plates, orbital shaker incubator

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol.[21]

    • Gently transfer the cells into pre-warmed incubation medium. Centrifuge to pellet the cells and remove cryopreservant.

    • Resuspend the cell pellet in fresh incubation medium and perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to a final density of 1.0 x 10^6 viable cells/mL.[20]

  • Incubation Setup:

    • Prepare 2 µM working solutions of test and control compounds in incubation medium.

    • In a 12-well plate, add 0.5 mL of the compound working solution to each well.[20]

    • Negative Control: Prepare wells with heat-inactivated hepatocytes or medium-only to assess non-enzymatic degradation and compound stability.[20]

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding 0.5 mL of the hepatocyte suspension (1.0 x 10^6 cells/mL) to each well, resulting in a final cell density of 0.5 x 10^6 cells/mL and a final compound concentration of 1 µM.[20]

    • Place the plate on an orbital shaker in an incubator at 37°C, 5% CO2.

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a 50 µL aliquot from each well and immediately quench it in a separate plate/tube containing 100 µL of cold ACN/Internal Standard.[20]

  • Sample Processing:

    • Vortex the quenched samples vigorously and centrifuge at high speed to pellet cell debris and precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

start Start: Prepare Reagents (Microsomes/Hepatocytes, Compound, Buffer, NADPH) pre_incubate Pre-incubate Plate (Compound + System) at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH or Cells) pre_incubate->initiate time_points Incubate at 37°C Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Terminate Reaction (Add Cold Acetonitrile + Internal Standard) time_points->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze

Caption: General workflow for in vitro metabolic stability assays.

Analytical Method: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of a parent compound due to its high sensitivity, selectivity, and throughput.[22][23]

  • Method Development: Develop a Multiple Reaction Monitoring (MRM) method for the test compound and the internal standard.

  • Analysis: Inject the processed samples onto an appropriate LC column (e.g., C18) for separation, followed by detection with the mass spectrometer.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard for each time point. The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

Data Analysis and Interpretation

4.1. Calculating Half-Life and Intrinsic Clearance

  • Plot the natural logarithm (ln) of the percent remaining of the parent compound versus incubation time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Slope = -k

  • The in vitro half-life (t½) is calculated as:

    • t½ = 0.693 / k [20]

  • The in vitro intrinsic clearance (CLint) is calculated and normalized to the amount of protein or number of cells used:

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in incubation)[18]

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (incubation volume in µL / number of cells in millions)[20]

4.2. Data Presentation

Results should be summarized in a clear, tabular format for easy comparison between compounds.

CompoundAssay Systemt½ (min)CLint (µL/min/mg protein or /10^6 cells)
Control: Midazolam HLM15.245.6
Control: Warfarin HLM> 60< 11.6
Ethyl 3-isopropoxybenzoate HLM25.027.7
Ethyl 2-fluoro-3-isopropoxybenzoate HLM> 60< 11.6
Ethyl 3-isopropoxybenzoate Hepatocytes45.515.2
Ethyl 2-fluoro-3-isopropoxybenzoate Hepatocytes> 120< 5.8
Table represents hypothetical data for illustrative purposes.

Advanced Considerations

  • Metabolite Identification (MetID): While stability assays focus on parent disappearance, identifying the metabolites that are formed can confirm the metabolic pathways and verify that the intended "soft spot" was indeed blocked. This is typically done using high-resolution mass spectrometry.[24][25]

  • CYP Inhibition: It is crucial to ensure that the fluorinated compound does not inhibit key CYP enzymes, which could lead to harmful drug-drug interactions. Fluorogenic or LC-MS-based CYP inhibition assays should be conducted as a follow-up.[26][27]

  • Potential Liabilities: While powerful, fluorination is not a panacea. In some contexts, metabolism can still occur, leading to oxidative defluorination and the potential formation of reactive metabolites.[28][29] A thorough understanding of the entire metabolic profile is always necessary.

Conclusion

The strategic incorporation of fluorine is an indispensable tool in modern medicinal chemistry for enhancing metabolic stability. By leveraging the unique properties of the C-F bond to block or slow enzymatic degradation, drug designers can significantly improve the pharmacokinetic profiles of lead candidates. The case of Ethyl 2-fluoro-3-isopropoxybenzoate illustrates how a single, well-placed fluorine atom can protect a molecule from common metabolic attacks. The robust and validated in vitro protocols provided herein, using liver microsomes and hepatocytes, offer a reliable framework for experimentally quantifying these improvements, enabling data-driven decisions in the drug discovery and development process.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 16, 2026.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters. [Link]

  • Gill, H., et al. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved February 16, 2026, from [Link]

  • Valverde, R. A., & Tius, M. A. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(24), 7562. [Link]

  • Thiehoff, C., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Söldner, C. A., & Zacharias, M. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved February 16, 2026, from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved February 16, 2026, from [Link]

  • Kaur, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(18), 6548. [Link]

  • Ang-Zubeldia, P., et al. (2023). Inhibitor fluorination pattern tunes chemically induced protein dimerization. Nature Communications. [Link]

  • Söldner, C. A., & Zacharias, M. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 128(24), 5406-5418. [Link]

  • Unknown Author. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Unknown Source. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved February 16, 2026, from [Link]

  • Kaur, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Preprints.org. Retrieved February 16, 2026, from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved February 16, 2026, from [Link]

  • Scott, M. D., & Smith, A. D. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

  • Wang, J., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Bioanalysis. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved February 16, 2026, from [Link]

  • Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Di, L., & Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology. [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. Electrophoresis. [Link]

  • Wernevik, J., et al. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Aziz, A. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved February 16, 2026, from [Link]

  • Shipe, W. D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Retrieved February 16, 2026, from [Link]

  • Pan, D., et al. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Journal of the American Chemical Society. [Link]

  • Unknown Author. (n.d.). Fluorine in Medicinal Chemistry. University of Bath. Retrieved February 16, 2026, from [Link]

  • Clarke, N. J., et al. (2001). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry. [Link]

  • Das, P., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules. [Link]

  • Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry. [Link]

  • Cohen, L. H., et al. (2003). Fluorometric high-throughput screening for inhibitors of cytochrome P450. Drug Metabolism and Disposition, 31(8), 1005-1015. [Link]

  • Shaik, S., et al. (2020). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 719-727. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • European Chemicals Agency. (n.d.). Ethyl benzoate - Registration Dossier. Retrieved February 16, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Bioactive Molecules from Ethyl 2-fluoro-3-isopropoxybenzoate

Introduction: The Strategic Advantage of Fluorinated Precursors in Medicinal Chemistry The incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy in modern drug discovery.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Precursors in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy in modern drug discovery.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of a drug candidate.[3][4] Ethyl 2-fluoro-3-isopropoxybenzoate is a bespoke precursor designed to leverage these advantages, offering a synthetically versatile platform for accessing a range of complex bioactive molecules. The strategic placement of the fluoro and isopropoxy groups on the benzoate ring provides a unique electronic and steric environment, which can be exploited to achieve high potency and selectivity for various biological targets. These notes provide a comprehensive guide to the synthetic utility of this precursor, with a focus on its application in the synthesis of novel kinase inhibitors.

Synthetic Strategy: A Pathway to Potent Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy.[5][6] The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7] The general synthetic route outlined here leverages the functionalities of Ethyl 2-fluoro-3-isopropoxybenzoate to construct a core scaffold common to many kinase inhibitors.

The overall synthetic workflow is depicted below:

synthetic_workflow A Ethyl 2-fluoro-3-isopropoxybenzoate B Step 1: Hydrolysis to 2-fluoro-3-isopropoxybenzoic acid A->B LiOH, THF/H2O C Step 2: Amide Coupling with a substituted aniline B->C HATU, DIPEA, Aniline derivative D Step 3: Nucleophilic Aromatic Substitution (SNAr) with a heterocyclic amine C->D Heterocyclic amine, high temp. E Final Bioactive Molecule (Kinase Inhibitor Scaffold) D->E

Caption: Overall synthetic workflow from the precursor to a kinase inhibitor scaffold.

Part 1: Synthesis of the Carboxylic Acid Intermediate

The first critical step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is essential to enable subsequent amide bond formation, a key linkage in many bioactive molecules.

Protocol 1: Hydrolysis of Ethyl 2-fluoro-3-isopropoxybenzoate

Objective: To synthesize 2-fluoro-3-isopropoxybenzoic acid.

Materials:

  • Ethyl 2-fluoro-3-isopropoxybenzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve Ethyl 2-fluoro-3-isopropoxybenzoate (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-3-isopropoxybenzoic acid.

  • The product can be purified by recrystallization if necessary.

Parameter Value
Reactant Ethyl 2-fluoro-3-isopropoxybenzoate
Key Reagent Lithium hydroxide
Solvent THF/Water
Temperature Room Temperature
Typical Yield >95%

Part 2: Amide Coupling to a Key Intermediate

With the carboxylic acid in hand, the next step is to form an amide bond with a suitable amine. This is a crucial step in building the core structure of the target kinase inhibitor. Here, we will use a substituted aniline, a common component of many kinase inhibitors.

Protocol 2: HATU-mediated Amide Coupling

Objective: To synthesize N-(substituted-phenyl)-2-fluoro-3-isopropoxybenzamide.

Materials:

  • 2-fluoro-3-isopropoxybenzoic acid

  • Substituted aniline (e.g., 4-methoxyaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-fluoro-3-isopropoxybenzoic acid (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and DIPEA (3.0 eq).

  • Add HATU (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Parameter Value
Reactants 2-fluoro-3-isopropoxybenzoic acid, Substituted aniline
Coupling Agent HATU
Base DIPEA
Solvent DMF
Typical Yield 70-90%

Part 3: Construction of the Kinase Inhibitor Scaffold via SNAr

The final step in this illustrative synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fluorine atom on the benzene ring facilitates the displacement by a suitable nucleophile, in this case, a heterocyclic amine, which is a common feature in many kinase inhibitors.

snar_mechanism reactant Intermediate + Nu-H intermediate Meisenheimer Complex (stabilized by resonance) reactant->intermediate Nucleophilic attack product Final Product + H-F intermediate->product Loss of F-

Caption: Simplified mechanism of the SNAr reaction.

Protocol 3: Nucleophilic Aromatic Substitution

Objective: To synthesize the final kinase inhibitor scaffold.

Materials:

  • N-(substituted-phenyl)-2-fluoro-3-isopropoxybenzamide

  • Heterocyclic amine (e.g., 4-aminopyridine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Heating block

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction vial, combine N-(substituted-phenyl)-2-fluoro-3-isopropoxybenzamide (1.0 eq), the heterocyclic amine (1.5 eq), and K₂CO₃ (2.0 eq) in DMSO.

  • Seal the vial and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography to obtain the final compound.

Parameter Value
Reactants N-(substituted-phenyl)-2-fluoro-3-isopropoxybenzamide, Heterocyclic amine
Base K₂CO₃
Solvent DMSO
Temperature 120-140 °C
Typical Yield 40-60%

Conclusion and Future Perspectives

Ethyl 2-fluoro-3-isopropoxybenzoate serves as a highly valuable and versatile precursor for the synthesis of complex bioactive molecules. The synthetic routes detailed in these application notes demonstrate a logical and efficient pathway to a kinase inhibitor scaffold, highlighting the strategic utility of the fluoro and isopropoxy substituents. The protocols provided are robust and can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. Further exploration of this precursor in the synthesis of other classes of bioactive molecules is warranted and holds significant promise for the future of drug discovery.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Google Cloud.
  • BenchChem. (2025). Potential applications of 2-Fluorobenzoic acid in medicinal chemistry.
  • BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
  • BenchChem. (2025). The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols.
  • (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Google Cloud.
  • (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate.
  • (n.d.). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online.
  • (n.d.). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. PMC.
  • BenchChem. (2025). Application Notes and Protocols: The Use of 3-Fluoro-2-methoxyphenylacetic Acid Derivatives in Kinase Inhibitor Synthesis.
  • (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.

Sources

Method

Application Note: Strategies for Introducing Isopropoxy Groups into Fluorinated Aromatic Systems

Executive Summary & Strategic Context The introduction of an isopropoxy group ( ) into fluorinated aromatic rings is a pivotal transformation in medicinal chemistry. This motif—found in blockbuster kinase inhibitors like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The introduction of an isopropoxy group (


) into fluorinated aromatic rings is a pivotal transformation in medicinal chemistry. This motif—found in blockbuster kinase inhibitors like Ceritinib (Zykadia)  and Crizotinib —serves a dual purpose:
  • Steric Modulation: The bulky isopropyl group enforces orthogonal conformational biases, often locking the biaryl systems into active binding poses.

  • Physicochemical Tuning: It increases lipophilicity (

    
    ) while shielding the oxygen from metabolic dealkylation more effectively than a methoxy group.
    

However, the synthesis presents a paradox. While the fluorine atoms activate the ring for Nucleophilic Aromatic Substitution (


), they also complicate metal-catalyzed cross-couplings due to the strength of the 

bond and the "ortho-fluorine effect." Furthermore, the secondary nature of the isopropyl group introduces a high risk of

elimination during standard alkylation.

This guide details three field-proven protocols to navigate these challenges, prioritizing regiocontrol and scalability.

Decision Matrix: Method Selection

Select your protocol based on the electronic state of your substrate and the availability of starting materials.

MethodSelection Start Starting Material & Electronic State Activated Electron-Deficient Arene (NO2, CN, CF3, or Polyfluoro) Start->Activated Has EWG ortho/para? Phenol Existing Fluorophenol Start->Phenol Is OH present? Unactivated Unactivated Aryl Halide (No strong EWG) Start->Unactivated Neutral/Electron-Rich? MethodA Method A: SNAr Displacement (Nucleophilic Aromatic Substitution) Activated->MethodA Direct displacement of F or NO2 MethodB Method B: Williamson Ether Synthesis (Base + Isopropyl Halide) Phenol->MethodB Standard robustness MethodC Method C: Mitsunobu Reaction (PPh3 + DIAD + iPrOH) Phenol->MethodC If elimination is problematic or mild conditions needed MethodD Method D: Pd-Catalyzed Coupling (Buchwald-Hartwig w/ RockPhos) Unactivated->MethodD Specialized Ligands Required

Figure 1: Strategic decision tree for selecting the optimal isopropoxylation methodology.

Detailed Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best For: Polyfluorobenzenes, Fluoronitrobenzenes, or Fluoro-benzonitriles. Mechanism: Addition-Elimination via Meisenheimer Complex.[1]

In highly fluorinated systems (e.g., pentafluorobenzene) or activated monofluoroarenes (e.g., 2,4-difluoronitrobenzene), the isopropoxide anion acts as a potent nucleophile.

Critical Regioselectivity Rule:

  • Polyfluoroarenes: Nucleophilic attack occurs para to the most electron-withdrawing group (e.g.,

    
    , 
    
    
    
    ). In pentafluorobenzene, attack is para to the hydrogen.
  • Ortho vs. Para: If a leaving group is present at both ortho and para positions relative to an activating group (

    
    ), the para  position is generally preferred due to steric factors, though ortho-attack can occur if guided by cation-
    
    
    
    interactions with the solvent/counterion.
Protocol A:

of 2,4-Difluoronitrobenzene
  • Reagents:

    • Substrate: 2,4-Difluoronitrobenzene (1.0 equiv)

    • Nucleophile: Sodium Isopropoxide (generated in situ or commercial)

    • Solvent: Anhydrous THF or DMF (DMF accelerates rate but increases byproduct risk)

  • Procedure:

    • Step 1: Charge a flame-dried flask with anhydrous isopropanol (5.0 equiv) and cool to 0°C.

    • Step 2: Add Sodium Hydride (60% dispersion, 1.1 equiv) portion-wise. Allow

      
       evolution to cease (approx. 30 min). Safety: Vent continuously.
      
    • Step 3: Cool the solution to -10°C.

    • Step 4: Add 2,4-Difluoronitrobenzene (1.0 equiv) dropwise as a solution in THF.

    • Step 5: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.

    • Step 6: Quench with saturated

      
      , extract with EtOAc, and wash with brine.
      
  • Expected Outcome: 5-fluoro-2-isopropoxynitrobenzene (Major product, para-displacement).

Method B: Williamson Ether Synthesis (O-Alkylation)

Best For: Existing Fluorophenols. Challenge: Secondary alkyl halides (Isopropyl iodide/bromide) are prone to


 elimination, forming propene instead of the ether.
Protocol B: Optimized Alkylation with

Cesium carbonate is preferred over


 for difficult substrates due to the "cesium effect" (higher solubility and looser ion pairing).
  • Reagents:

    • Substrate: Fluorophenol derivative (1.0 equiv)

    • Electrophile: 2-Iodopropane (1.5 equiv) — Iodide is superior to bromide for

      
       vs 
      
      
      
      selectivity.
    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMF (0.2 M)

  • Procedure:

    • Step 1: Dissolve phenol in DMF. Add

      
      . Stir for 15 min at RT to form the phenoxide.
      
    • Step 2: Add 2-Iodopropane.

    • Step 3: Heat to 60°C. Do not exceed 80°C to minimize elimination.

    • Step 4: Stir for 4–12 hours.

  • Troubleshooting: If elimination (propene gas) is observed, switch to Method C .

Method C: Mitsunobu Reaction

Best For: Sterically hindered phenols or when elimination (Method B) is dominant. Mechanism: Activation of the alcohol (isopropanol) by


/DEAD, followed by 

displacement by the phenol.
Protocol C: Mitsunobu Isopropoxylation
  • Reagents:

    • Substrate: Fluorophenol (1.0 equiv)

    • Alcohol: Isopropanol (1.5 equiv) — Must be anhydrous.

    • Phosphine:

      
       (1.5 equiv)
      
    • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[2]

    • Solvent: Toluene or THF.[2]

  • Procedure:

    • Step 1: Dissolve Fluorophenol, Isopropanol, and

      
       in THF. Cool to 0°C.[2]
      
    • Step 2: Add DIAD dropwise over 20 minutes. Exothermic.

    • Step 3: Allow to warm to RT and stir overnight.

    • Step 4: Concentrate and triturate with Hexane/Et2O to precipitate

      
       (Triphenylphosphine oxide). Filter and purify the filtrate.[2]
      

Comparative Data & Optimization

ParameterMethod A (

)
Method B (Williamson)Method C (Mitsunobu)
Substrate Req. Activated FluorobenzeneFluorophenolFluorophenol
Key Reagent NaH / Na-OiPr2-Iodopropane /

DIAD /

Primary Risk Regio-isomers (ortho vs para)E2 Elimination (Propene)Separation of

Scalability High (Process friendly)High (Moderate cost)Low/Medium (Atom economy)
Reaction Temp -10°C to RT60°C0°C to RT

Mechanistic Visualization: Regiochemistry

The following diagram illustrates the electronic vectors directing the nucleophile in a polyfluorinated system (e.g., 2,4-difluoronitrobenzene).

SNAr_Mechanism Substrate 2,4-Difluoro Nitrobenzene Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Attack at C4 (Para to NO2) Product_Ortho Ortho-Product (Minor) Substrate->Product_Ortho Attack at C2 (Steric Clash) Nu iPr-O⁻ Nu->Substrate Nucleophilic Attack Product_Para Para-Product (Major) Meisenheimer->Product_Para -F⁻ Elimination

Figure 2: Regioselective pathway for


. The nitro group stabilizes the negative charge most effectively when attack occurs at the para position.

References

  • Ceritinib Synthesis & Structure-Activity Relationships: Marsilje, T. H., et al. (2013).[3] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[3] Journal of Medicinal Chemistry, 56(14), 5675-5690.[3]

  • Williamson Ether Synthesis Optimization: Paul, S., et al. (2025). "Preferred alkyl halide for Williamson synthesis of isopropyl ethers."[4] Filo Education & Research.

  • Mitsunobu Reaction Protocols: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Regioselectivity in

    
     of Polyfluoroarenes: 
    Chambers, R. D., et al. (2004). "Regioselective Preparation of 3-Alkoxy-4,5-difluoroanilines by SNAr." Journal of Polymer Science: Part A, 42, 6353–6363.[5]
    
    
  • Palladium-Catalyzed Cross-Coupling Challenges: Lundgren, R. J., & Stradiotto, M. (2010). "Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Terminal Aryl Alkynes." Angewandte Chemie, 49(46), 8686-8690. (Context on bulky ligand requirements).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-fluoro-3-isopropoxybenzoate

The following technical guide is structured as a Tier-3 Support Center for process chemists and researchers. It assumes you are dealing with Ethyl 2-fluoro-3-isopropoxybenzoate (an intermediate often associated with HIF-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Center for process chemists and researchers. It assumes you are dealing with Ethyl 2-fluoro-3-isopropoxybenzoate (an intermediate often associated with HIF-PH inhibitors or kinase inhibitor synthesis) and require high-purity isolation.

Ticket ID: PUR-EFIB-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Molecule Profile

Before initiating any protocol, understand the physicochemical behavior of your target.

  • Target: Ethyl 2-fluoro-3-isopropoxybenzoate.

  • Physical State: Typically a viscous oil or low-melting solid (approx. MP 35–50°C) due to the flexible isopropoxy chain disrupting crystal packing, unlike its methoxy analogs.

  • Key Stability Risk: The ester bond is susceptible to hydrolysis under high pH/temperature. The fluorine atom at the ortho position increases the electrophilicity of the carbonyl, making it slightly more labile to nucleophilic attack than standard benzoates.

Module 1: Diagnostic Triage (Start Here)

Do not proceed to purification without characterizing your crude mixture.

Q: My crude product is a dark brown oil. Is this normal?

A: Yes. The color usually stems from trace oxidation of phenolic impurities (if synthesized via alkylation of ethyl 2-fluoro-3-hydroxybenzoate).

  • Action: Run a TLC (Solvent: 10% EtOAc in Hexanes).

  • Observation:

    • Spot at Rf ~0.6: Target Ester.

    • Streak at Rf < 0.3: Unreacted Phenol or Acid.

    • Spot at Baseline: Inorganic salts.

Q: I see a "shadow" spot just below my product on TLC.

A: This is likely the hydrolyzed acid (2-fluoro-3-isopropoxybenzoic acid) or the unreacted phenol . Because of the internal hydrogen bonding between the fluorine and the neighboring protons/hydroxyls, these impurities can "drag" on silica.

  • Fix: You must perform a Chemical Decontamination (Module 2) before attempting column chromatography or distillation.

Module 2: Chemical Decontamination (The Wash Protocol)

This is the most critical step. A rigorous wash often eliminates the need for chromatography.

Objective: Remove acidic impurities (unreacted phenol, hydrolyzed acid) using differential solubility.

The "Self-Validating" Wash Protocol

Reagents: Diethyl Ether (Et₂O) or MTBE (preferred over EtOAc to prevent transesterification/hydrolysis), 1M NaOH, Sat. NaHCO₃.

  • Dissolution: Dissolve crude oil in MTBE (10 mL per gram of crude).

  • The Phenol Strip (High pH):

    • Wash 2x with cold 1M NaOH .

    • Mechanism:[1][2][3] Deprotonates the unreacted phenol (pKa ~8-10) and the benzoic acid (pKa ~4), pulling them into the aqueous phase.

    • Caution: Keep cold (0°C) and fast (<5 mins contact time) to prevent hydrolyzing your target ester.

  • The Neutralization (Buffer):

    • Wash 1x with Sat.[4] NaHCO₃.

    • Validation: Check pH of aqueous layer.[2][5][6] It should be ~8-9.

  • The Dry:

    • Wash 1x with Brine.[4] Dry over MgSO₄.[4] Filter and concentrate.

Visualizing the Logic:

WashLogic Crude Crude Mixture (Ester + Phenol + Acid) OrgSolvent Dissolve in MTBE Crude->OrgSolvent NaOH_Wash Wash: Cold 1M NaOH (Target: Phenols) OrgSolvent->NaOH_Wash Aq_Waste Aqueous Waste (Phenolates + Benzoates) NaOH_Wash->Aq_Waste Removes Acidic Impurities Org_Layer Organic Layer (Target Ester) NaOH_Wash->Org_Layer Retains Neutral Ester Validation TLC Check (No baseline streak) Org_Layer->Validation

Figure 1: Chemical decontamination logic to remove phenolic and acidic impurities prior to main purification.

Module 3: Primary Purification Techniques

Choose your path based on the physical state of your washed crude.

Path A: Vacuum Distillation (Recommended for Oils)

If your product remains an oil after the wash, distillation is the most scalable method.

  • Boiling Point Estimation: ~130–140°C at 0.5 mmHg (Predicted based on similar fluorobenzoates).

  • Troubleshooting:

    • Issue: "The product is decomposing/darkening in the pot."

    • Cause: Bath temperature is too high (>160°C).

    • Solution: Improve vacuum to <0.1 mmHg. Use a short-path distillation head to minimize residence time.

Path B: Crystallization (Recommended for Solids)

Because of the isopropoxy group, this compound is prone to "oiling out."

Solvent System Screening Table:

Solvent SystemRatio (v/v)OutcomeRecommendation
EtOH / Water 90:10Oiling OutAvoid. Too polar; forces rapid phase separation.
Hexane (or Heptane) 100%SolubleGood for cooling crystallization (-20°C).
Hexane / EtOAc 95:5CrystalsGold Standard. Dissolve in min. EtOAc, add Hexane until cloudy.[7]
Toluene 100%SolubleUse only if Hexane fails. Hard to remove solvent traces.

Protocol:

  • Dissolve crude in minimum warm EtOAc (40°C).

  • Add Hexane dropwise until persistent cloudiness appears.

  • Add 1 drop of EtOAc to clear it.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.

  • Cool slowly to RT, then to -20°C.

Module 4: Polishing (Column Chromatography)

Use this only if Modules 2 and 3 failed to achieve >98% purity.

Q: The phenol impurity is co-eluting with my ester.

A: This is a common issue with fluorinated phenols. They hydrogen-bond to the silica, trailing into the ester fraction.

  • The Fix: Acidify your silica? No.

  • The Solution: Use Toluene as a co-solvent. The pi-pi interactions help differentiate the aromatic species.

Recommended Gradient:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Toluene : EtOAc (Start 90:5:5).

Chromatography Workflow:

ColumnLogic Start Crude Material Pack Pack Column (Slurry in Hexanes) Start->Pack Load Load Sample (DCM or Toluene) Pack->Load Elute1 Elute: 100% Hexanes (Removes non-polar oils) Load->Elute1 Elute2 Elute: 5% EtOAc / 95% Hexanes (Target Ester Elutes) Elute1->Elute2 Elute3 Elute: 20% EtOAc (Phenols/Acids Elute) Elute2->Elute3

Figure 2: Gradient elution strategy to separate lipophilic ester from polar impurities.

References & Authority

The protocols above are synthesized from standard organic purification methodologies and specific data regarding fluorinated benzoate synthesis.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for ester purification and phenol removal).

  • PubChem Compound Summary. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (Structural analog used for physical property estimation).

  • Organic Syntheses. 2-Amino-3-fluorobenzoic acid. Org. Synth. 2010, 87, 1-10. (Describes handling of fluorinated benzoic acid derivatives).

  • University of Rochester. Solvents for Recrystallization. (Grounding for solvent selection in Module 3).

  • BenchChem. Optimizing Solvent Selection for 2-Fluorobenzoic Acid Reactions.

Disclaimer: All procedures should be performed in a fume hood with appropriate PPE. The 2-fluoro-3-isopropoxybenzoate structure implies potential biological activity; handle as a potent compound.

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of Ethyl 2-fluoro-3-isopropoxybenzoate

Core Directive & Scope Target Molecule: Ethyl 2-fluoro-3-isopropoxybenzoate CAS Registry Number: (Analogous structures often cited in kinase inhibitor patents, e.g., Gefitinib intermediates) Primary Application: Critical...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Target Molecule: Ethyl 2-fluoro-3-isopropoxybenzoate CAS Registry Number: (Analogous structures often cited in kinase inhibitor patents, e.g., Gefitinib intermediates) Primary Application: Critical intermediate for pharmaceutical synthesis, particularly in developing EGFR inhibitors and agrochemical antifungals.

This guide addresses the specific challenges in introducing the bulky isopropoxy group at the 3-position of the 2-fluorobenzoate core. Unlike simple methylation, isopropylation introduces significant competition between substitution (


) and elimination (

), necessitating precise control over reaction parameters.

The Synthesis Pathway (Visual Workflow)

The following diagram illustrates the standard synthesis route (O-alkylation) and the critical decision points for purification.

SynthesisWorkflow Start Starting Material Ethyl 2-fluoro-3-hydroxybenzoate Reaction Reaction: O-Alkylation (60-80°C, 4-12h) Start->Reaction Reagents Reagents: 2-Iodopropane + K2CO3 Solvent: DMF or Acetone Reagents->Reaction Check In-Process Control (IPC) TLC/HPLC Reaction->Check Check->Reaction Conversion <95% Add 0.2 eq 2-Iodopropane Workup Workup: Dilute with Water -> Extract w/ EtOAc Check->Workup Conversion >95% Impurity_Check Identify Major Impurities Workup->Impurity_Check Impurity_A Impurity A: Unreacted Phenol (Incomplete Conversion) Impurity_Check->Impurity_A Phenol Present Impurity_B Impurity B: Hydrolyzed Acid (2-fluoro-3-isopropoxybenzoic acid) Impurity_Check->Impurity_B Acid Present Purification_A Action: Cold NaOH Wash (pH 10-11, Rapid) Impurity_A->Purification_A Purification_B Action: Sat. NaHCO3 Wash (Remove Acid) Impurity_B->Purification_B Final Final Product Ethyl 2-fluoro-3-isopropoxybenzoate Purification_A->Final Purification_B->Final

Figure 1: Decision tree for the synthesis and purification of Ethyl 2-fluoro-3-isopropoxybenzoate, highlighting specific impurity removal steps.

Technical Troubleshooting Guide

Module A: Reaction Optimization (The Synthesis)

Context: The reaction involves the nucleophilic attack of the phenoxide ion (generated from Ethyl 2-fluoro-3-hydroxybenzoate) on an isopropyl halide.

ParameterRecommended StandardScientific Rationale
Alkylating Agent 2-Iodopropane (1.2 - 1.5 eq)Iodide is a better leaving group than bromide, accelerating the

reaction which is sterically hindered by the ortho-fluorine.
Base Potassium Carbonate (

)
Strong enough to deprotonate the phenol (

) but mild enough to prevent rapid hydrolysis of the ethyl ester.
Solvent DMF (Anhydrous)Polar aprotic solvents stabilize the transition state. Acetone is a viable alternative but requires longer reaction times due to lower boiling point.
Temperature 55°C - 65°C Critical Control Point: Temperatures >70°C drastically increase the rate of

elimination (forming propene gas) over substitution.
Common User Issues:

Q1: My reaction stalls at 80% conversion. Adding more base doesn't help. Why?

  • Diagnosis: You have likely depleted your alkylating agent. Isopropyl halides are prone to E2 elimination , generating propene gas which escapes the vessel. This side reaction competes with your desired substitution, especially at higher temperatures.

  • Solution: Do not add more base. Add 0.2–0.3 equivalents of fresh 2-iodopropane and maintain temperature strictly below 65°C.

Q2: I see a new spot on TLC that doesn't move (Baseline). What is it?

  • Diagnosis: This is likely 2-fluoro-3-isopropoxybenzoic acid (Impurity B).

  • Cause: Presence of water in your DMF or base.[1] The carbonate anion can act as a nucleophile toward the ester carbonyl if water is present, leading to saponification.

  • Prevention: Use anhydrous DMF and flame-dry your glassware.

Byproduct Analysis & Removal Protocols

Impurity Profile Table
Impurity IDChemical NameOriginDetection (Typical)Removal Strategy
IMP-A Ethyl 2-fluoro-3-hydroxybenzoateUnreacted Starting MaterialHigher

than product (if run in Hex/EtOAc)
Chemical Wash: Wash organic layer with cold 0.5N NaOH (rapidly).
IMP-B 2-Fluoro-3-isopropoxybenzoic acidHydrolysis ByproductBaseline on TLC; Broad peak in HPLCBase Extraction: Washes out into sat.

or

aq. layer.
IMP-C Propene (Propylene)Elimination of reagentGas (Not observed in liquid)N/A (Escapes reaction). Requires reagent excess.
Detailed Purification Protocol

Objective: Isolate pure ester from a mixture containing ~5% unreacted phenol and ~3% hydrolyzed acid.

  • Quench & Dilution:

    • Cool reaction mixture to room temperature.

    • Pour into 5 volumes of ice-water.

    • Extract 3x with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • The "Acid Purge" (Removing IMP-B):

    • Wash the combined organic layers with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[2][3][4][5][6] The carboxylic acid impurity (

      
      ) is deprotonated to the water-soluble carboxylate salt. The ester remains in the organic layer.
      
    • Validation: Check the aqueous layer pH; it should be ~8-9.

  • The "Phenol Purge" (Removing IMP-A):

    • Warning: The product ester is sensitive to strong base.

    • Wash the organic layer with cold (0°C) 0.1N - 0.5N NaOH . Perform this wash quickly (contact time < 2 minutes).

    • Mechanism:[2][3][4][5] The unreacted phenol (

      
      ) is more acidic than water and forms a phenoxide salt. The cold temperature prevents the hydroxide from attacking the ester linkage.
      
    • Alternative: If the phenol content is low (<2%), it can often be removed via flash column chromatography (Silica gel; 0-10% EtOAc in Hexanes).

  • Final Polish:

    • Wash with Brine.[7]

    • Dry over Anhydrous

      
      .[7]
      
    • Concentrate in vacuo.

Frequently Asked Questions (FAQ)

Q: Can I use 2-bromopropane instead of 2-iodopropane? A: Yes, but expect slower kinetics. You may need to add Sodium Iodide (NaI) as a catalyst (Finkelstein condition) to generate the iodide in situ, which is a better nucleophile.

Q: Why is the 2-fluoro position important for the reactivity? A: The fluorine atom at the ortho position exerts an electron-withdrawing inductive effect (-I), making the phenolic hydroxyl slightly more acidic and the resulting phenoxide less nucleophilic compared to a non-fluorinated analog. However, it also provides steric bulk, which can hinder the approach of the bulky isopropyl group, necessitating the use of polar aprotic solvents like DMF to "strip" the cation and expose the naked phenoxide anion [1, 2].

Q: How do I confirm the structure by NMR? A: Look for the "septet" signal of the isopropyl methine proton (


 ppm) and the disappearance of the phenolic singlet (

ppm). The ethyl ester will show a characteristic quartet (

ppm) and triplet (

ppm).

References

  • Process for making 2-alkyl-3-hydroxybenzoic acids. European Patent Office. EP 1008583 A1.[6] (Describes the reactivity of 3-hydroxybenzoate derivatives and alkylation conditions). 6[2][5][6][8][9][10]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents. CN101020628A. (Provides detailed protocols for handling fluorinated hydroxybenzoic acid intermediates, including alkylation and hydrolysis steps). 2[2][5][6][9][10]

  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. BenchChem Application Notes. (General guide on esterification and alkylation of fluorinated hydroxybenzoic acids). 11

Sources

Troubleshooting

Overcoming challenges in the fluorination step of benzoate ester synthesis

Welcome to the Advanced Fluorination Process Support Center. Current Status: Online 🟢 Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Fluorination Process Support Center. Current Status: Online 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

You are likely here because the fluorination step in your benzoate ester synthesis is failing. This is a common bottleneck. The ester moiety is electronically withdrawing (deactivating the ring for electrophilic attack) but sensitive to the basic conditions required for nucleophilic fluorination (


). Furthermore, the "naked" fluoride ion is a capricious reagent—simultaneously a poor nucleophile and a strong base in organic solvents.

This guide moves beyond textbook theory to address the practical realities of Halex (Halogen Exchange) and Transition-Metal Catalyzed fluorination in the presence of ester functionalities.

Part 1: The Triage (Diagnostic Flowchart)

Before modifying your reaction, determine if you are using the correct methodology for your specific substrate.

FluorinationDecisionTree Start Select Substrate Characteristics LeavingGroup What is the Leaving Group? Start->LeavingGroup EsterStability Is the Ester Base-Sensitive? LeavingGroup->EsterStability Aryl-Cl / NO2 Method_Cu Method B: Cu-Catalyzed ((tBuCN)2CuOTf, AgF, Mild T) *Best for sensitive esters* LeavingGroup->Method_Cu Aryl-I / Aryl-Br Method_Halex Method A: Classical Halex (KF, 18-crown-6, High T) *Best for e- deficient rings* EsterStability->Method_Halex Robust (e.g., t-Butyl) EsterStability->Method_Cu Labile (e.g., Methyl/Ethyl) Method_Pd Method C: Pd-Catalyzed (Buchwald Type) *Specialized cases* Method_Cu->Method_Pd If Cu fails

Figure 1: Decision matrix for selecting the fluorination protocol. Note that Aryl-Iodides are the preferred substrate for mild, metal-catalyzed conditions that preserve ester integrity.

Part 2: Troubleshooting Guide (Q&A)
Issue A: "My reaction stalls at 20-30% conversion, even with excess KF."

Diagnosis: Lattice Energy Lock. In classical Halex reactions, the lattice energy of Potassium Fluoride (KF) is high (


). If you use standard crystalline KF in aprotic solvents (DMSO/Sulfolane), the fluoride never truly enters the solution. It remains on the solid surface, which becomes "glazed" with KCl byproduct, halting the reaction.

Corrective Action:

  • Switch to Spray-Dried KF: This has a significantly higher surface area than calcined KF.

  • Add a Phase Transfer Catalyst (PTC): Add 18-crown-6 (10-20 mol%) or Tetraphenylphosphonium bromide . This "shuttles" the fluoride into the organic phase.

  • The "CsF Trick": If cost permits, switch to Cesium Fluoride (CsF). The lattice energy is lower (

    
    ), making it significantly more soluble in DMF/DMSO.
    
Issue B: "I am losing my ester group (hydrolysis/saponification)."

Diagnosis: Basic Hydrolysis via "Wet" Fluoride. Fluoride is a distinct base in aprotic solvents. If your solvent (DMF/DMSO) contains even trace water (


), the fluoride will deprotonate the water to form 

and

. The hydroxide ion rapidly attacks the ester carbonyl.

Corrective Action:

  • Azeotropic Drying (Mandatory): Do not trust "anhydrous" bottles. Mix your KF/CsF with the solvent and toluene, then distill off the toluene to remove water as an azeotrope before adding the substrate.

  • Switch to Cu-Catalysis: The Hartwig-Fier copper method (see Protocol B) operates at neutral pH and lower temperatures (

    
     vs 
    
    
    
    ), preserving the ester.
Issue C: "I see the starting material disappearing, but no product forms (Protodehalogenation)."

Diagnosis: Radical Hydrogen Abstraction. In Copper-mediated fluorination, if the catalytic cycle is interrupted or if a proton source is available, the aryl-copper intermediate may be protonated, replacing the halogen with a Hydrogen atom (Ar-I


 Ar-H) instead of Fluorine.

Corrective Action:

  • Check Solvent Purity: Ensure DMF is amine-free (dimethylamine is a proton source).

  • Radical Scavengers: Add a radical inhibitor like dinitrobenzene (10 mol%) to test if the pathway is radical-based. If yield improves, the mechanism is radical; if it stops, it is radical. (Note: Cu-catalysis is generally organometallic, but side radical pathways exist).

Part 3: Standard Operating Procedures (SOPs)
Protocol A: Classical Halex (For Electron-Deficient Aryl Chlorides)

Best for: Scale-up of stable esters where cost is a driver.

Reagents:

  • Substrate: Chlorobenzoate ester (

    
    )
    
  • Fluoride Source: Spray-dried KF (

    
    )
    
  • Catalyst: Tetraphenylphosphonium bromide (

    
    )
    
  • Solvent: Sulfolane (High boiling point, stable)

Step-by-Step:

  • Drying: Charge KF and Sulfolane into the reactor. Add Toluene (

    
     v/v). Distill at 
    
    
    
    until Toluene is removed (Azeotropic drying).
  • Addition: Cool to

    
    . Add the Chlorobenzoate substrate and catalyst.
    
  • Reaction: Heat to

    
    . Agitate vigorously. (Note: 
    
    
    
    on chlorides requires high energy).
  • Monitoring: Sample every 2 hours.

  • Workup: Cool to

    
    . Dilute with Toluene. Filter off inorganic salts (KCl/KF). Wash organic layer with water to remove Sulfolane.
    
Protocol B: Copper-Mediated Fluorination (For Aryl Iodides)

Best for: Complex molecules, late-stage functionalization, sensitive esters.

Mechanism Visualization: The copper cycle avoids the harsh basicity of naked fluoride.

CuMechanism LCuI L-Cu(I)-Nu OxAdd Oxidative Addition (Ar-I) LCuI->OxAdd CuIII [L-Cu(III)-Ar-I] OxAdd->CuIII LigandEx Ligand Exchange (AgF) CuIII->LigandEx CuIIIF [L-Cu(III)-Ar-F] LigandEx->CuIIIF RedElim Reductive Elimination CuIIIF->RedElim Product Ar-F + Cu(I) RedElim->Product

Figure 2: Simplified catalytic cycle for Cu-mediated fluorination. The high-valent Cu(III)-F species allows for reductive elimination of the C-F bond without generating free carbocations or benzyne intermediates.

Reagents:

  • Substrate: Iodobenzoate ester (

    
    )
    
  • Cu Source:

    
     (
    
    
    
    - Note: Can be catalytic in optimized systems, but stoichiometric is standard for high value synthesis)
  • Fluoride Source:

    
     (
    
    
    
    )
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, combine

    
    , 
    
    
    
    , and the Iodobenzoate ester.
  • Solvation: Add anhydrous DMF. The solution usually turns yellow/orange.

  • Reaction: Seal the vessel. Heat to

    
     for 16 hours.
    
    • Why this works: The ester is stable because the reaction is neutral. AgF precipitates AgI, driving the reaction forward.

  • Workup: Dilute with Ethyl Acetate. Wash with

    
     aqueous 
    
    
    
    (to chelate and remove Copper). Dry over
    
    
    and concentrate.
Part 4: Data Comparison

Table 1: Reagent Selection Guide for Benzoate Esters

Reagent SystemEst. Reaction TempEster ToleranceCostPrimary Risk
KF / 18-crown-6

Low (Hydrolysis risk)LowDecarboxylation / Tars
CsF / Sulfolane

ModerateMediumHygroscopic Reagents
Cu(OTf) / AgF

High HighAgF Light Sensitivity
TBAF (Anhydrous)

Very LowHighElimination (Hofmann)
References
  • Fier, P. S., & Hartwig, J. F. (2012). Copper-mediated fluorination of aryl iodides.[1] Journal of the American Chemical Society, 134(26), 10795–10798.

  • Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: A superior reagent for nucleophilic aromatic substitution.

  • Grushin, V. V. (2010). The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic fluorination. Accounts of Chemical Research, 43(1), 160-171.

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037.

Sources

Optimization

How to prevent decomposition of Ethyl 2-fluoro-3-isopropoxybenzoate during workup

This technical guide addresses the stability and workup challenges associated with Ethyl 2-fluoro-3-isopropoxybenzoate . Due to the specific electronic effects of the ortho-fluorine substituent, this compound exhibits he...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and workup challenges associated with Ethyl 2-fluoro-3-isopropoxybenzoate . Due to the specific electronic effects of the ortho-fluorine substituent, this compound exhibits heightened sensitivity to nucleophilic attack (hydrolysis) compared to non-fluorinated analogues.[1]

Core Analysis: Why This Molecule is Sensitive

To prevent decomposition, one must first understand the molecular mechanics driving instability.[1] This molecule is not "unstable" in a vacuum, but it is highly activated toward specific degradation pathways during standard workup procedures.[1]

The Ortho-Fluoro Effect (The "Trojan Horse")

The fluorine atom at the 2-position (ortho to the ester) exerts a strong inductive electron-withdrawing effect (-I).[1]

  • Consequence: It pulls electron density away from the carbonyl carbon of the ester.[1]

  • Result: The carbonyl carbon becomes significantly more electrophilic (positive character) than in a standard benzoate.[1]

  • The Risk: Standard basic washes (e.g., 1M NaOH or even sat.[1] NaHCO₃ at warm temperatures) intended to remove acidic impurities can rapidly attack this activated carbonyl, causing premature hydrolysis (saponification) back to the carboxylic acid.[1]

The Isopropoxy Vulnerability

While the isopropoxy group (an ether) is generally stable to base, it is sensitive to strong acids and heat .[1]

  • The Risk: If the reaction mixture is acidic (e.g., from a Fischer esterification or acid chloride coupling) and is quenched exothermically, the combination of Heat + Acid can trigger ether cleavage, removing the isopropyl group to yield the phenol derivative.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product disappears during the bicarbonate wash."

Diagnosis: Rapid Hydrolysis.[1] Mechanism: The 2-fluoro group activates the ester.[1] Even weak bases like bicarbonate can hydrolyze the ester if the contact time is long or the temperature is uncontrolled.[1] Corrective Action:

  • Switch Buffers: Replace saturated NaHCO₃ (pH ~8.5) with a Phosphate Buffer (pH 7.0) for the initial neutralization.[1]

  • Temperature Control: Perform all aqueous washes at 0–5°C (ice bath). Never wash with warm water.[1]

  • Limit Contact Time: Do not leave the organic phase stirring with the aqueous base.[1] Shake quickly in the separatory funnel and separate immediately.

Issue 2: "I see a new spot on TLC that matches the methyl ester."

Diagnosis: Transesterification.[1][2] Mechanism: If you used Methanol (MeOH) as a solvent or for quenching, and the conditions were slightly acidic or basic, the Ethyl group exchanged with Methyl.[1] Corrective Action:

  • Solvent Discipline: strictly use Ethanol (EtOH) if an alcohol is required.[1]

  • Quench Protocol: If quenching a reactive intermediate, use tert-butyl methyl ether (TBME) or Diethyl Ether, not an alcohol different from the ester alkyl group.[1]

Issue 3: "The isopropoxy group was lost (dealkylation)."

Diagnosis: Acid-Catalyzed Ether Cleavage.[1] Mechanism: Occurs during highly exothermic acidic quenches (e.g., quenching Thionyl Chloride or H₂SO₄).[1] Corrective Action:

  • Reverse Quench: Pour the reaction mixture slowly into a large excess of ice/water.[1] Do not add water to the acid mixture (which generates localized hot spots >80°C).[1]

Optimized Workup Protocol

Standardized for 10 mmol scale.

ParameterSpecificationReason
Quench Temp < 5°CPrevents ether cleavage and thermal hydrolysis.[1]
Neutralization 0.5 M Phosphate Buffer (pH 7)Avoids high pH spikes associated with NaOH/NaHCO₃.[1]
Extraction Solvent Ethyl Acetate or TBMENon-reactive; good solubility for benzoates.[1]
Drying Agent Na₂SO₄ (Anhydrous)MgSO₄ is slightly acidic; Na₂SO₄ is neutral.[1]
Step-by-Step Procedure
  • Cool Down: Cool the reaction mixture to 0°C in an ice/salt bath.

  • Dilution: Dilute with cold Ethyl Acetate (EtOAc) (approx. 5-10 volumes relative to product).

  • Controlled Quench:

    • If Acidic:[1][2][3][4] Pour mixture slowly into a stirred beaker of Ice + Saturated Brine .

    • If Basic: Pour mixture slowly into Ice + 1M Citric Acid (stop when pH reaches 6-7).

  • Washing:

    • Wash organic layer once with cold Phosphate Buffer (pH 7).[1]

    • Wash once with cold Brine.[1]

    • Critical: Perform washes quickly ( < 2 mins contact time).[1]

  • Drying: Dry over anhydrous Na₂SO₄ for 10 minutes. Filter and concentrate at < 40°C under reduced pressure.

Visualizing the Decomposition Pathways[1]

The following diagram illustrates the critical decision points during workup to avoid the two main decomposition routes: Hydrolysis (Base/Water) and Dealkylation (Acid/Heat).[1]

WorkupLogic Start Crude Reaction Mixture (Ethyl 2-fluoro-3-isopropoxybenzoate) ConditionCheck Check pH & Temp Start->ConditionCheck HighTempAcid High Temp + Strong Acid ConditionCheck->HighTempAcid Exothermic Quench StrongBase Strong Base (pH > 10) or Warm NaHCO3 ConditionCheck->StrongBase Aggressive Wash SafeQuench Cool to 0°C Dilute with EtOAc ConditionCheck->SafeQuench Controlled Path Decomp1 Ether Cleavage (Loss of Isopropyl) HighTempAcid->Decomp1 Cleavage Decomp2 Hydrolysis (Loss of Ethyl Ester) StrongBase->Decomp2 Saponification Neutralize Wash with Phosphate Buffer (pH 7.0, Cold) SafeQuench->Neutralize DryConc Dry (Na2SO4) & Conc < 40°C Neutralize->DryConc FinalProduct Intact Product Isolated DryConc->FinalProduct

Caption: Decision tree highlighting the "Safe Path" (Blue/Green) versus decomposition risks (Red) driven by pH and temperature extremes.[1]

References

  • Structural Aspects of Ortho-Fluoro Benzoic Acids : Detailed analysis of how ortho-fluorine substitution increases the electrophilicity of the carbonyl group and affects molecular conformation. Source: National Institutes of Health (PMC) [1]

  • Hydrolysis of Benzoic Esters : Kinetic data on the alkaline hydrolysis of substituted ethyl benzoates, demonstrating the accelerating effect of electron-withdrawing groups. Source: Journal of the Chemical Society

  • Synthesis of Fluorinated Benzoic Acid Derivatives : Methodologies for handling fluorinated aromatic esters during synthesis and purification. Source: Organic Syntheses, Coll.[1][5] Vol. 2, p. 299 [1]

Sources

Troubleshooting

Identifying and characterizing impurities in Ethyl 2-fluoro-3-isopropoxybenzoate samples

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-fluoro-3-isopropoxybenzoate. It is designed to be a practical resource for identifying,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-fluoro-3-isopropoxybenzoate. It is designed to be a practical resource for identifying, characterizing, and troubleshooting impurities that may be encountered during synthesis, purification, and storage.

Introduction: The Criticality of Impurity Profiling

Ethyl 2-fluoro-3-isopropoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][2][3] Therefore, a robust understanding of the potential impurities and the analytical methods to detect and quantify them is essential for regulatory compliance and ensuring patient safety.[1]

This support center addresses common challenges and questions related to impurity profiling of Ethyl 2-fluoro-3-isopropoxybenzoate, offering practical solutions and theoretical explanations to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to provide direct answers to specific issues you may encounter.

Synthesis and Process-Related Impurities

Q1: What are the most likely process-related impurities in the synthesis of Ethyl 2-fluoro-3-isopropoxybenzoate?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the esterification of 2-fluoro-3-isopropoxybenzoic acid with ethanol. Potential impurities arising from this process include:

  • Unreacted Starting Materials: Residual 2-fluoro-3-isopropoxybenzoic acid and ethanol.

  • By-products of Esterification: Water is a common by-product. If the reaction is not driven to completion, it can lead to equilibrium mixtures.

  • Impurities from Starting Materials: Impurities present in the initial 2-fluoro-3-isopropoxybenzoic acid or ethanol can be carried through.

  • Side-Reaction Products: Depending on the reaction conditions (e.g., catalyst, temperature), side reactions such as ether formation from ethanol (diethyl ether) or decarboxylation of the benzoic acid derivative under harsh thermal stress could occur.

Troubleshooting:

  • Monitor Reaction Completion: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials.

  • Purification: Employ appropriate purification techniques such as distillation, recrystallization, or column chromatography to remove unreacted starting materials and by-products.[4]

  • Starting Material Purity: Ensure the purity of your starting materials through appropriate analytical testing before use.

Q2: I am observing an unknown peak in my HPLC chromatogram that I suspect is a process-related impurity. How can I identify it?

A2: A systematic approach is crucial for identifying unknown impurities.

Workflow for Unknown Impurity Identification

Caption: A systematic workflow for the identification of an unknown impurity.

  • LC-MS Analysis: The first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.

  • Fraction Collection: If the impurity is present at a sufficient level, use preparative HPLC to isolate and collect the fraction containing the unknown peak.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[5][6][7][8] Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the isolated impurity. This data will provide detailed information about the structure of the molecule.

  • Reference Standard Synthesis: Based on the elucidated structure, synthesize a reference standard of the suspected impurity.

  • Confirmation: Confirm the identity of the impurity by co-injecting the isolated impurity and the synthesized reference standard in your HPLC system. A single, sharp peak confirms the identity.

Degradation Impurities

Q3: My sample of Ethyl 2-fluoro-3-isopropoxybenzoate shows new peaks after storage. What could be the cause?

A3: The appearance of new peaks upon storage suggests degradation of the product. Esters like Ethyl 2-fluoro-3-isopropoxybenzoate can be susceptible to degradation under certain conditions.

  • Hydrolysis: The most common degradation pathway for esters is hydrolysis, which would yield 2-fluoro-3-isopropoxybenzoic acid and ethanol. This is accelerated by the presence of moisture and acidic or basic conditions.

  • Oxidation: While less common for this specific molecule, oxidative degradation can occur, especially if exposed to air and light over extended periods.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Troubleshooting & Prevention:

  • Storage Conditions: Store the material in a tightly sealed container, in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Forced Degradation Studies: To understand the degradation pathways, perform forced degradation studies (also known as stress testing).[9][10][11][12] This involves subjecting the sample to harsh conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[9][10][11][12] Analyzing the resulting degradants will help in identifying potential impurities that could form under normal storage conditions.

Forced Degradation Study Design

Forced Degradation Study cluster_conditions Stress Conditions API_Sample Ethyl 2-fluoro-3-isopropoxybenzoate Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) API_Sample->Base Oxidation Oxidation (e.g., 3% H2O2) API_Sample->Oxidation Thermal Thermal Degradation (e.g., 60-80°C) API_Sample->Thermal Photo Photodegradation (UV/Vis light) API_Sample->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethyl 2-fluoro-3-isopropoxybenzoate and Other Halogenated Benzoates for Medicinal Chemistry

Introduction: The Strategic Role of Halogenation in Drug Design In the landscape of modern medicinal chemistry, halogenated aromatic scaffolds, particularly benzoates, represent a cornerstone for the development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Drug Design

In the landscape of modern medicinal chemistry, halogenated aromatic scaffolds, particularly benzoates, represent a cornerstone for the development of novel therapeutics. The strategic incorporation of halogens allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among the halogens, fluorine has garnered exceptional attention due to its unique characteristics: it is small, highly electronegative, and forms a remarkably strong bond with carbon.[1][2] These attributes can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[3][4] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its strategic importance.[1]

This guide provides a comparative analysis of Ethyl 2-fluoro-3-isopropoxybenzoate against its chloro- and bromo-substituted counterparts. While the chloro- and bromo- derivatives often serve as versatile synthetic intermediates, the fluoro- analogue typically represents a final, metabolically robust pharmacophore. We will explore the fundamental differences in their physicochemical properties, synthetic reactivity, and the resulting implications for drug development, supported by actionable experimental protocols for their evaluation.

Part 1: Comparative Analysis of Physicochemical Properties

The identity of the halogen atom at the ortho-position of the benzoate ring imparts distinct electronic and steric characteristics, which in turn dictate the molecule's behavior in a biological system.

Lipophilicity: The Gateway to Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME).[5][6] It dictates how well a compound can traverse lipid-rich biological membranes.

The effect of halogenation on lipophilicity is nuanced. While often assumed to increase lipophilicity, fluorine's impact is context-dependent due to its high electronegativity, which can alter a molecule's overall polarity.[4] In contrast, chlorine and bromine, being larger and less electronegative, more predictably increase lipophilicity.

Table 1: Predicted Physicochemical Properties of Substituted Ethyl Benzoates

Compound Halogen Predicted LogP Predicted pKa (of parent acid) Van der Waals Radius of Halogen (Å)
Ethyl 2-fluoro-3-isopropoxybenzoate F ~3.1 3.27 (2-fluorobenzoic acid) 1.47
Ethyl 2-chloro-3-isopropoxybenzoate Cl ~3.5 2.94 (2-chlorobenzoic acid) 1.75
Ethyl 2-bromo-3-isopropoxybenzoate Br ~3.7 2.85 (2-bromobenzoic acid) 1.85

(Note: LogP values are estimations based on foundational chemical principles and data for similar structures. Experimental verification is recommended using the protocol provided below.)

Electronic Effects and Acidity

The powerful electron-withdrawing inductive effect of the ortho-halogen significantly influences the acidity (pKa) of the parent carboxylic acid.[7] Fluorine, as the most electronegative element, exerts the strongest inductive pull, thereby stabilizing the carboxylate anion and increasing acidity.[4] This modulation of pKa can be critical for optimizing interactions with target proteins, such as forming salt bridges or hydrogen bonds. While p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid due to fluorine's competing resonance effect, in the ortho position, the strong inductive effect is paramount.[8]

Steric Profile and Conformational Impact

A key advantage of fluorine is its small size (Van der Waals radius of 1.47 Å), making it a near-perfect bioisostere for a hydrogen atom (1.20 Å).[2] This allows for its introduction with minimal steric perturbation, preserving the molecule's ability to fit within a constrained protein binding pocket.[9] Conversely, chlorine (1.75 Å) and bromine (1.85 Å) are substantially larger, introducing significant steric bulk that can alter the molecule's preferred conformation and its interaction with biological targets.[7]

Part 2: Experimental Workflows for Property Verification

To empirically validate the predicted properties, standardized, self-validating protocols are essential. The following workflows provide a robust framework for characterizing these halogenated benzoates in a laboratory setting.

Protocol 1: Determination of Lipophilicity (LogD7.4) by the Shake-Flask Method

This protocol outlines the gold standard for measuring lipophilicity, adapted for a physiological pH.[5][10]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Saturate this buffer with n-octanol and, conversely, saturate n-octanol with the buffer by mixing them vigorously for 24 hours and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., Ethyl 2-fluoro-3-isopropoxybenzoate) in the pre-saturated n-octanol at a concentration of 1 mg/mL.

  • Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated phosphate buffer.

  • Equilibration: Vigorously shake the vial at a constant temperature (25°C) for 3 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The distribution coefficient (D7.4) is calculated as: D7.4 = (Concentration in Octanol) / (Concentration in Aqueous) Where the concentration in octanol is determined by mass balance: (Initial Mass - Mass in Aqueous Phase) / Volume of Octanol. LogD7.4 is the base-10 logarithm of this value.

Workflow Diagram: Shake-Flask LogD7.4 Determination

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol with Buffer (pH 7.4) start Dissolve Compound in sat. n-Octanol prep1->start prep2 Saturate Buffer (pH 7.4) with n-Octanol prep2->start mix Combine Octanol & Buffer Phases (1:1 ratio) start->mix shake Shake for 3h at 25°C mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quantify Quantify Compound in Aqueous Phase (HPLC/UV) centrifuge->quantify calculate Calculate LogD7.4 by Mass Balance quantify->calculate caption Workflow for LogD determination.

Caption: Workflow for LogD determination.

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[11][12] Fluorine substitution is a key strategy to block metabolic "soft spots."[4]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH-regenerating system solution.

  • Incubation Setup (96-well plate):

    • To each well, add the phosphate buffer and the test compound (final concentration, e.g., 1 µM).

    • Add HLM to the wells (final protein concentration, e.g., 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well.

    • Sample time points are taken immediately (T=0) and at subsequent intervals (e.g., 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • At each time point, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (t1/2 = -0.693 / k).[13]

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Workflow Diagram: Microsomal Metabolic Stability Assay

G cluster_incubation Incubation at 37°C cluster_sampling Time Course Sampling cluster_analysis Analysis setup Combine Buffer, Microsomes, & Test Compound preinc Pre-incubate 5 min setup->preinc start Initiate with NADPH preinc->start t0 T=0 min t_n T=5, 15, 30, 60 min quench Quench with Acetonitrile + Internal Standard t0->quench t_n->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calc Calculate Half-Life & Intrinsic Clearance lcms->calc caption Workflow for metabolic stability assay.

Caption: Workflow for metabolic stability assay.

Part 3: Comparative Reactivity in Chemical Synthesis

A crucial point of divergence between fluoro-benzoates and their heavier halogen counterparts is their utility in synthesis, particularly in palladium-catalyzed cross-coupling reactions.[14]

The reactivity of the carbon-halogen bond towards oxidative addition—the key step in most cross-coupling cycles—follows a clear trend: C-I > C-Br > C-Cl >> C-F.[15]

  • Ethyl 2-chloro- and 2-bromo-3-isopropoxybenzoate: These compounds are excellent substrates for reactions like Suzuki, Heck, and Buchwald-Hartwig amination. Their reactivity allows for the facile introduction of diverse functional groups, making them ideal intermediates for building molecular complexity and exploring structure-activity relationships (SAR).[16]

  • Ethyl 2-fluoro-3-isopropoxybenzoate: The C-F bond is exceptionally strong and generally inert to standard cross-coupling conditions.[1] This chemical robustness is a significant advantage. It means the fluoro-substituent will remain intact throughout a synthetic sequence, allowing chemists to use harsher conditions to modify other parts of the molecule without fear of cleaving the C-F bond. It is a feature of the final drug, not a handle for further reaction.

Diagram: Relative Reactivity in Cross-Coupling

G cluster_utility reactivity Decreasing Reactivity in Pd-Catalyzed Cross-Coupling --> Br C-Br Bromo-benzoate Cl C-Cl Chloro-benzoate Br->Cl Br_util Synthetic Intermediate Br:f0->Br_util F C-F Fluoro-benzoate Cl->F Cl_util Synthetic Intermediate Cl:f0->Cl_util F_util Metabolically Robust Scaffold F:f0->F_util caption Reactivity hierarchy of C-X bonds.

Caption: Reactivity hierarchy of C-X bonds.

Conclusion: A Tale of Two Roles in Drug Discovery

The comparative analysis of Ethyl 2-fluoro-3-isopropoxybenzoate with its chloro- and bromo- analogues reveals a fundamental divergence in their strategic application within drug discovery.

  • Ethyl 2-chloro- and 2-bromo-3-isopropoxybenzoate are best viewed as versatile synthetic building blocks . Their reactive C-Cl and C-Br bonds provide synthetic handles for rapid diversification and SAR exploration through established cross-coupling chemistry. They are the means to an end.

  • Ethyl 2-fluoro-3-isopropoxybenzoate , by contrast, embodies the final drug candidate scaffold . The inert C-F bond confers metabolic stability, while the fluorine atom's unique electronic and steric properties fine-tune the molecule's biological activity and pharmacokinetic profile. It is the end itself.

For research teams, the choice is clear: employ the chloro- and bromo- analogues for library synthesis and initial lead generation. Once a promising scaffold is identified, the introduction of fluorine, as seen in Ethyl 2-fluoro-3-isopropoxybenzoate, becomes a critical step in lead optimization to enhance drug-like properties and create a more robust clinical candidate. Understanding this strategic distinction is paramount to leveraging the full potential of halogenated benzoates in the pursuit of new medicines.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 7(2b), 207.
  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Dandridge, A., & L'Esperance, J. (2023).
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • ResearchGate. (n.d.). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Request PDF.
  • PubChem. (n.d.). Ethyl 2-fluoro-3-oxo-3-phenylpropanoate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Ferreira, P. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933.
  • Rungrotmongkol, T., et al. (2016). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Journal of Asian Natural Products Research, 18(6), 555-564.
  • PubMed. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity.
  • Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo.
  • Drijvers, D., Van Langenhove, H., & Herrygers, V. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics Sonochemistry, 7(2), 87-95.
  • ChemicalBook. (n.d.). Ethyl benzoate synthesis.
  • Hopemax. (n.d.). The Chemistry of Cross-Coupling: Utilizing Halogenated Aromatics.
  • Academia.edu. (n.d.). REPORT Lab work: ETHYL BENZOATE.
  • Sigma-Aldrich. (n.d.). Ethyl 2-fluoro-3-oxopentanoate.
  • Liu, T., et al. (2022). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
  • Scribd. (n.d.). Benzodiazepine Lipophilicity Study.
  • ResearchGate. (2020).
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Eduncle. (2020). Para chloro benzoic acid vs para fluro benzoic compare the acidity.
  • MDPI. (n.d.). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
  • OMICS International. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • ResearchGate. (n.d.). Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. Request PDF.
  • Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION.
  • Agilent. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • ACS Publications. (n.d.). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.
  • BLD Pharm. (n.d.). Ethyl 2-fluoro-3-mercaptobenzoate.
  • Amanote Research. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates With Aromatic and Heteroaromatic Halides.
  • SpectraBase. (n.d.). ETHYL TRANS-2-ISOPROPYL-3-FLUORO-2-BUTENOATE.
  • ChemicalBook. (2023). Ethyl 2-chloro-3-fluoro-4-isopropoxybenzoate.
  • PubChem. (n.d.). Ethyl 2-isopropyl-3-oxopentanoate.
  • Georganics. (n.d.). Ethyl 2-fluoro-3-oxo-3-phenylpropanoate.
  • BenchChem. (n.d.). Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers.
  • NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Medium. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry.
  • Ataman Kimya. (n.d.). ISOPROPYL BENZOATE.

Sources

Comparative

A Senior Application Scientist's Guide to Catalytic Synthesis of Ethyl 2-fluoro-3-isopropoxybenzoate

Abstract: This guide provides a comparative analysis of catalytic systems for the synthesis of Ethyl 2-fluoro-3-isopropoxybenzoate, a key intermediate in pharmaceutical and agrochemical development. We delve into the eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comparative analysis of catalytic systems for the synthesis of Ethyl 2-fluoro-3-isopropoxybenzoate, a key intermediate in pharmaceutical and agrochemical development. We delve into the efficacy of various catalytic strategies, including classical Williamson ether synthesis enhancements, modern palladium- and copper-catalyzed cross-coupling reactions, and phase-transfer catalysis. By presenting key performance indicators, detailed experimental protocols, and mechanistic insights, this document serves as a practical resource for researchers and process chemists to select and optimize the most suitable catalytic method for their specific needs.

Introduction: The Synthetic Challenge

Ethyl 2-fluoro-3-isopropoxybenzoate is a valuable building block whose synthesis presents a classic challenge in medicinal chemistry: the precise and efficient formation of an aryl ether bond on a sterically hindered and electronically deactivated aromatic ring. The fluorine atom at the C2 position, while often desirable for modulating the pharmacokinetic properties of a final drug candidate, imparts significant electronic effects that influence the reactivity of the adjacent C3 position.

The primary synthetic disconnection leads to two main precursor strategies:

  • Strategy A (O-Alkylation): Etherification of Ethyl 2-fluoro-3-hydroxybenzoate with an isopropyl electrophile.

  • Strategy B (O-Arylation): Cross-coupling of an aryl halide (e.g., Ethyl 2-fluoro-3-bromobenzoate) with isopropanol.

This guide will compare catalysts applicable to both strategies, focusing on providing actionable data for laboratory and process scale-up considerations.

Comparative Analysis of Catalytic Systems

The formation of the target ether linkage can be approached through several catalytic pathways. Each method offers a unique profile of reaction speed, yield, substrate compatibility, and operational complexity.

Enhanced Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, involves the SN2 reaction of an alkoxide with an alkyl halide.[1][2] While fundamental, its application to sterically demanding secondary alcohols like isopropanol can be sluggish and prone to elimination side reactions.[2] Catalysis is therefore crucial for achieving high efficiency.

Phase-Transfer Catalysis (PTC): This method is particularly effective for the O-alkylation route (Strategy A). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase where it can react with the alkylating agent.[3][4] This technique enhances reaction rates and allows for the use of milder conditions and less expensive inorganic bases.[3]

Solid-Acid Catalysis: For vapor-phase or high-temperature applications, solid acid catalysts like γ-Al2O3 can be employed to facilitate the alkylation of phenols.[5] While less common for fine chemical synthesis, this approach is noted for its scalability.[5]

Palladium-Catalyzed C–O Cross-Coupling (Buchwald-Hartwig O-Arylation)

For Strategy B, palladium-catalyzed cross-coupling represents a powerful and versatile method.[6][7] This reaction has been extensively developed for forming C–O bonds, particularly with challenging substrates like secondary alcohols.[6][8] The key to success lies in the choice of phosphine ligand, which modulates the reactivity and stability of the palladium center.

The development of bulky, electron-rich biarylphosphine ligands has been instrumental in enabling the coupling of unactivated aryl halides under relatively mild conditions.[8][9] These ligands facilitate the crucial, and often rate-limiting, reductive elimination step from the Pd(II) intermediate.[7]

Copper-Catalyzed C–O Cross-Coupling (Ullmann Condensation)

The Ullmann reaction, traditionally a high-temperature copper-mediated process, has been rendered far more practical through the use of ligands that solubilize the copper catalyst and accelerate the reaction.[10][11] Modern copper-catalyzed methods can now be performed at significantly lower temperatures and are often more cost-effective than their palladium counterparts.[12] The use of bidentate ligands, such as diamines or amino acids, has dramatically improved the scope and mildness of these reactions.[11][12]

Performance Metrics: A Head-to-Head Comparison

The choice of catalyst is a multi-variable decision. The following table summarizes typical performance data for the catalytic systems discussed, based on literature precedents for analogous aryl ether syntheses.

Catalytic SystemStrategyTypical Catalyst / LigandBaseTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Phase-Transfer (PTC) ATetrabutylammonium bromide (TBAB)K₂CO₃ / NaOH60-904-1285-95%Low cost, simple setup, mild conditions.[13]May require excess alkylating agent.
Palladium Cross-Coupling BPd₂(dba)₃ / Biarylphosphine (e.g., tBuBrettPhos)Cs₂CO₃ / NaOtBu80-1101-690-99%High yields, short reaction times, broad scope.[9]High cost of catalyst/ligand, air-sensitive.
Copper Cross-Coupling BCuI / N,N'-DiaryldiamineK₃PO₄ / Cs₂CO₃80-12012-2475-90%Low catalyst cost, good for certain heterocycles.[12]Longer reaction times, can have lower yields.

Experimental Protocols & Mechanistic Insights

To provide a practical framework, we present detailed protocols for the two most promising and distinct catalytic approaches.

Protocol 1: Phase-Transfer Catalyzed O-Isopropylation

This protocol follows Strategy A, leveraging the cost-effectiveness and operational simplicity of PTC.

Workflow Diagram:

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - Ethyl 2-fluoro-3-hydroxybenzoate - K₂CO₃ (Base) - TBAB (Catalyst) - Toluene (Solvent) alkyl_halide 2. Add Alkylating Agent: - 2-Bromopropane heating 3. Heat & Stir: - 80°C - Monitor by TLC/GC alkyl_halide->heating quench 4. Quench & Extract: - Add H₂O - Extract with EtOAc heating->quench purify 5. Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography product Final Product purify->product caption General workflow for PTC synthesis.

Caption: General workflow for PTC synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-fluoro-3-hydroxybenzoate (1.0 equiv), potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of 0.5 M.

  • Reagent Addition: Add 2-bromopropane (1.5 equiv) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure Ethyl 2-fluoro-3-isopropoxybenzoate.

Causality: The use of an anhydrous solvent prevents hydrolysis of the base and potential side reactions. TBAB is crucial for transporting the phenoxide, formed by the reaction of the phenol with K₂CO₃, into the organic phase to react with the 2-bromopropane.

Protocol 2: Palladium-Catalyzed C–O Cross-Coupling

This protocol follows Strategy B, ideal for achieving high yields in minimal time, albeit with higher reagent costs.

Catalytic Cycle Diagram:

Pd_Cycle pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)(Br) pd0->pd2_ox Ar-Br pd2_alk L₂Pd(II)(Ar)(O-iPr) pd2_ox->pd2_alk NaO-iPr pd2_alk->pd0 Ar-O-iPr oa_text Oxidative Addition tm_text Ligand Exchange (Transmetalation) re_text Reductive Elimination caption Simplified Pd-catalyzed C-O coupling cycle.

Caption: Simplified Pd-catalyzed C-O coupling cycle.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (0.01 equiv), tBuBrettPhos (0.02 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a vial.

  • Reagent Addition: To the vial, add Ethyl 2-fluoro-3-bromobenzoate (1.0 equiv) and anhydrous toluene. Finally, add isopropanol (1.5 equiv).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for 1-4 hours. Monitor by GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica gel to afford the final product.

Causality: The reaction is conducted under an inert atmosphere because the Pd(0) catalyst and the phosphine ligand are sensitive to oxidation.[8] The bulky tBuBrettPhos ligand is critical for promoting the reductive elimination of the product from the palladium center, which is often the rate-limiting step in C–O bond formation.[7][9]

Conclusion and Recommendations

The selection of an optimal catalyst for the synthesis of Ethyl 2-fluoro-3-isopropoxybenzoate is contingent on project-specific priorities such as cost, scale, and development timeline.

  • For exploratory, small-scale synthesis where speed and yield are paramount, the Palladium-Catalyzed Cross-Coupling method is highly recommended. Its reliability and short reaction times accelerate the drug discovery cycle.

  • For large-scale production or cost-sensitive projects , the Phase-Transfer Catalysis approach offers a robust and economical alternative. While reaction times may be longer, the low cost of reagents and simpler setup provide a significant advantage.

  • Copper-catalyzed methods serve as a valuable middle ground and should be considered when palladium costs are prohibitive or if the substrate proves incompatible with palladium catalysis.

Ultimately, empirical screening of these catalytic systems is advised to determine the most efficient and robust process for your specific laboratory conditions and substrate quality.

References

  • Title: Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Williamson Ether Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: Selective O-alkylation of Phenol Using Dimethyl Ether Source: MDPI URL: [Link]

  • Title: An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Source: DSpace@MIT URL: [Link]

  • Title: Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source: PMC URL: [Link]

  • Title: Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes Source: Fluorine Notes URL: [Link]

  • Title: Synthesis of Hexafluoroisopropyl Aryl Ethers via Dual Photoredox/Nickel-Catalyzed C-O Coupling Source: ResearchGate URL: [Link]

  • Title: The Williamson Ether Synthesis Source: University of St. Thomas URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

  • Title: Palladium catalysed aryl enol ether synthesis from vinyl triflates Source: RSC Publishing URL: [Link]

  • Title: Alkylation of phenol: a mechanistic view Source: PubMed - NIH URL: [Link]

  • Title: Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C−O Cross-Coupling Source: ResearchGate URL: [Link]

  • Title: Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent Source: ResearchGate URL: [Link]

  • Title: Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides Source: PMC URL: [Link]

  • Title: Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50 Source: YouTube URL: [Link]

Sources

Validation

A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from Ethyl 2-fluoro-3-isopropoxybenzoate

Introduction: From Bench to Breakthrough The journey of a novel chemical entity from its conception in silico to a potential therapeutic agent is a rigorous and multi-faceted process. For researchers working with new mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Bench to Breakthrough

The journey of a novel chemical entity from its conception in silico to a potential therapeutic agent is a rigorous and multi-faceted process. For researchers working with new molecular scaffolds, such as derivatives of Ethyl 2-fluoro-3-isopropoxybenzoate, the initial in vitro screening cascade is a critical juncture that dictates the future trajectory of the drug discovery program.[1] This guide provides a comprehensive framework for the in vitro evaluation of these novel compounds, with a focus on a hypothetical anti-cancer application. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present comparative data to guide hit identification and lead optimization.[2][3] Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step is self-validating and supported by authoritative references.

The Screening Cascade: A Phased Approach to Uncover Biological Activity

The in vitro testing of a new compound library is not a monolithic endeavor but rather a tiered process. We begin with broad, high-throughput screens to identify initial "hits" and progressively move towards more complex, lower-throughput assays to confirm activity, elucidate the mechanism of action, and assess preliminary safety profiles.[1]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action & Selectivity cluster_3 Phase 4: In Vitro Safety & ADMET Profiling Primary Screening High-Throughput Screening (HTS) - Target-Based Assays (e.g., Kinase Inhibition) - Phenotypic Assays (e.g., Cell Viability) Hit Confirmation Confirmation of Activity - Re-testing of primary hits - IC50 Determination Primary Screening->Hit Confirmation Initial Hits Mechanism of Action Elucidation of MoA - e.g., Tubulin Polymerization Assay - Apoptosis Assays (Caspase-3/7) Hit Confirmation->Mechanism of Action Confirmed Hits Safety Profiling Early Safety Assessment - hERG Inhibition - CYP450 Inhibition - Hepatotoxicity Mechanism of Action->Safety Profiling Lead Candidates

Caption: A typical phased workflow for in vitro compound screening.

Phase 1: Primary Screening - Casting a Wide Net

The initial goal is to rapidly assess the biological activity of the entire compound library. For our hypothetical anti-cancer screen, we will employ a dual-pronged approach: a target-based assay against a key oncogenic kinase and a phenotypic cell viability assay.

In Vitro Kinase Inhibition Assay

Rationale: Dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.[4][5] An in vitro kinase assay allows for the direct measurement of a compound's ability to inhibit a specific kinase, providing a clear, target-centric readout.[6]

Experimental Protocol: Radiometric Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).

    • Dilute the recombinant kinase to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a specific peptide substrate and [γ-33P]ATP at a concentration equal to its Km value to ensure data comparability.[7]

    • Prepare serial dilutions of the test compounds and a known kinase inhibitor (e.g., Staurosporine) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted test compounds or controls.

    • Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 25 µL of the substrate solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.[7]

Hypothetical Data Comparison: Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Novel Compound A Kinase X75
Novel Compound B Kinase X1,200
Novel Compound C Kinase X>10,000
Staurosporine (Control) Kinase X15
Cell Viability Assay: MTT vs. XTT

Rationale: While target-based assays are crucial, it is equally important to assess a compound's effect in a cellular context. Cell viability assays measure the overall health of a cell population after exposure to a test compound.[8] The MTT and XTT assays are colorimetric methods that quantify cell viability by measuring the metabolic activity of living cells.[9] The core principle involves the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[9]

Key Differences:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan, requiring an additional solubilization step with an organic solvent like DMSO.[9][10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble orange formazan, eliminating the need for solubilization and streamlining the protocol.[9]

G cluster_mtt MTT Assay Workflow cluster_xtt XTT Assay Workflow mtt_start Seed Cells mtt_treat Add Compound mtt_start->mtt_treat mtt_add Add MTT Reagent mtt_treat->mtt_add mtt_incubate Incubate (4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer (e.g., DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read xtt_start Seed Cells xtt_treat Add Compound xtt_start->xtt_treat xtt_add Add Activated XTT Reagent xtt_treat->xtt_add xtt_incubate Incubate (2-4h) xtt_add->xtt_incubate xtt_read Read Absorbance (450-500 nm) xtt_incubate->xtt_read

Caption: Comparison of MTT and XTT experimental workflows.

Experimental Protocol: XTT Assay

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density and incubate overnight.[9]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[9]

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[9]

Hypothetical Data Comparison: Cell Viability (HeLa cells)

CompoundIC50 (µM)
Novel Compound A 0.5
Novel Compound B 8.2
Novel Compound C >50
Doxorubicin (Control) 0.2

Phase 2 & 3: Hit Confirmation, MoA, and Selectivity

Hits identified in the primary screen require confirmation and further characterization. This phase aims to establish a clear dose-response relationship, elucidate the mechanism of action, and assess selectivity.

Tubulin Polymerization Assay

Rationale: If the primary screen suggests a mechanism related to cell cycle arrest, a tubulin polymerization assay is a logical next step. Microtubules, polymers of tubulin, are essential for cell division, and their disruption is a validated anti-cancer strategy.[11][12] This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[13]

Experimental Protocol: In Vitro Turbidity Assay

  • Reagent Preparation:

    • Reconstitute >99% pure bovine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[13]

    • Prepare a 10 mM GTP stock solution.

    • Prepare serial dilutions of the test compounds, a known polymerization inhibitor (e.g., Vinblastine), and a polymerization enhancer (e.g., Paclitaxel) in the general tubulin buffer.

  • Assay Setup:

    • On ice, prepare a tubulin/GTP mixture.

    • In a pre-chilled 96-well plate, add 10 µL of the diluted test compounds or controls.

    • Add 90 µL of the tubulin/GTP mixture to each well.

  • Data Acquisition:

    • Immediately place the plate into a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor the change in turbidity, which corresponds to microtubule formation.[11][14]

Hypothetical Data Comparison: Tubulin Polymerization

CompoundEffect on Tubulin PolymerizationIC50 / EC50 (µM)
Novel Compound A Inhibition1.5
Vinblastine (Control) Inhibition0.88[14]
Paclitaxel (Control) Enhancement0.20[14]
Apoptosis Induction: Caspase-3/7 Activity Assay

Rationale: A key outcome of effective anti-cancer therapy is the induction of programmed cell death, or apoptosis. Caspases 3 and 7 are key executioner caspases in the apoptotic cascade.[15] Measuring their activity provides a quantitative assessment of a compound's ability to induce apoptosis.[16][17]

Experimental Protocol: Luminescent Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with test compounds for a desired period (e.g., 24 hours). Include appropriate controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[16]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[16]

Hypothetical Data Comparison: Apoptosis Induction

Compound (at 1 µM)Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
Novel Compound A 8.5
Novel Compound B 1.2
Staurosporine (Control) 10.2

Phase 4: In Vitro Safety & ADMET Profiling

Early assessment of potential liabilities is crucial to de-risk drug candidates.[18][19][20][21] Key in vitro safety pharmacology assays include evaluating effects on the hERG channel, inhibition of cytochrome P450 enzymes, and hepatotoxicity.

hERG Inhibition Assay

Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[22] Inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias.[22][23] Therefore, assessing a compound's hERG liability is a regulatory requirement.[18]

Experimental Protocol: Automated Patch Clamp

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Procedure:

    • Cells are automatically captured and a high-resistance seal is formed.

    • The hERG current is elicited using a specific voltage protocol.[24]

    • A stable baseline current is established before the addition of the test compound.

    • The test compound is added at various concentrations, and the hERG current is recorded.

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control.

Hypothetical Data Comparison: hERG Inhibition

CompoundhERG IC50 (µM)
Novel Compound A > 30
Novel Compound D 2.5
E-4031 (Control) 0.01
Cytochrome P450 (CYP) Inhibition Assay

Rationale: Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[25] Inhibition of these enzymes by a new drug can lead to drug-drug interactions, potentially causing adverse effects.[26] Regulatory agencies recommend assessing the inhibitory potential against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[27]

Experimental Protocol: LC-MS/MS Based Assay in Human Liver Microsomes

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform being tested, and the test compound at various concentrations.[26]

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Incubate for a specific time at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each test compound concentration compared to the vehicle control.

    • Determine the IC50 value.[26]

Hypothetical Data Comparison: CYP450 Inhibition

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)
Novel Compound A > 5025
Novel Compound D 5> 50
Ketoconazole (3A4 Control) 0.05-
Quinidine (2D6 Control) -0.03

Conclusion: Synthesizing the Data for Informed Decisions

The in vitro testing cascade provides a wealth of data that, when synthesized, paints a comprehensive picture of a novel compound's biological profile. In our hypothetical example, Novel Compound A emerges as a promising candidate. It demonstrates potent target engagement (Kinase X inhibition), translates this activity to a cellular context (potent cytotoxicity in HeLa cells), and appears to act through the induction of apoptosis via a tubulin polymerization inhibition mechanism. Crucially, it shows a favorable preliminary safety profile with a low risk of hERG inhibition and minimal CYP450 liability. In contrast, other hypothetical compounds in the series may have been deprioritized due to lower potency, off-target effects, or safety concerns.

This guide has outlined a logical and scientifically rigorous approach to the initial in vitro evaluation of novel compounds derived from Ethyl 2-fluoro-3-isopropoxybenzoate. By employing a phased screening strategy, carefully selecting and executing relevant assays, and objectively comparing the data against appropriate benchmarks, researchers can confidently identify and advance the most promising candidates in their drug discovery pipeline.

References

  • In Vitro Safety Pharmacology Assays - Charles River Laboratories. (URL: [Link])

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (URL: [Link])

  • In Vitro Safety Pharmacology Study Services - Creative Biolabs. (URL: [Link])

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (URL: [Link])

  • Tubulin Polymerization Assay Services - Cytoskeleton, Inc. (URL: [Link])

  • Safety and Off-Target Drug Screening Services - Reaction Biology. (URL: [Link])

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed. (URL: [Link])

  • MTT assay - Wikipedia. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. (URL: [Link])

  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes | Discovery Life Sciences. (URL: [Link])

  • In vitro primary hepatocyte assay - MB Biosciences. (URL: [Link])

  • hERG Screening - Creative Biolabs. (URL: [Link])

  • Drug Metabolism and Drug-Drug Interaction - Lonza Bioscience. (URL: [Link])

  • In Vitro Hepatic Uptake Assays - Charles River Laboratories. (URL: [Link])

  • Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P). (URL: [Link])

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: [Link])

  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC. (URL: [Link])

  • Thallium-free hERG Potassium Channel Assay - ION Biosciences. (URL: [Link])

  • In Vitro Potency Assessment of hERG Inhibitors: Cell-Based Thallium-Sensitive Fluorescence Assay vs. Automated Electrophysiology - Molecular Devices. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: [Link])

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC. (URL: [Link])

  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. (URL: [Link])

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (URL: [Link])

  • Kinase assays | BMG LABTECH. (URL: [Link])

  • hERG Serum Shift Assay - Charles River Laboratories. (URL: [Link])

  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. (URL: [Link])

  • Cytochrome P450 Inhibition assay - Evotec. (URL: [Link])

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. (URL: [Link])

  • What Is Compound Screening? Methods & Applications Guide | Boster Bio. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (URL: [Link])

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (URL: [Link])

  • Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments - Frontiers. (URL: [Link])

  • Design, Synthesis and In Vitro Biological Assessment Of Novel 2-[(3-Alkyl/Aryl-4,5-Dihydro-1h-1,2,4-Triazol-5-One-4-Yl)Azomethine]Phenyl 2,5-Dichlorobenzenesulfonates Molecules as Antioxidant and Antibacterial Agents | Semantic Scholar. (URL: [Link])

  • Identifying Promising Novel Compounds Against Free-Living Amoebae: A Systematic Review of In vitro and in vivo Studies - Protocols.io. (URL: [Link])

Sources

Comparative

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Similar Fluorinated Compounds

Introduction: The Unique Role of Fluorine in Drug Discovery and the Power of QSAR In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Fluorine in Drug Discovery and the Power of QSAR

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its remarkable ability to modulate key molecular properties.[2] Fluorine's high electronegativity and small size allow it to exert profound effects on a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3][4] These subtle yet powerful modifications can transform a promising compound into a successful therapeutic agent.[1][3] For instance, the introduction of fluorine can block sites of enzymatic breakdown, enhancing a drug's half-life, or it can fine-tune electronic interactions to improve binding to a biological target.[2][4][5]

Given the nuanced and often non-intuitive effects of fluorination, a systematic approach is required to understand and predict the relationship between a compound's structure and its biological activity. This is where Quantitative Structure-Activity Relationship (QSAR) analysis emerges as an indispensable tool. QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities.[6][7] By developing a robust QSAR model, we can predict the activity of novel, unsynthesized fluorinated compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery pipeline.[8]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven walkthrough of performing a QSAR analysis on a series of similar fluorinated compounds. We will move beyond a simple recitation of steps to explain the underlying rationale for each decision, ensuring a scientifically rigorous and practically applicable workflow.

The QSAR Workflow: A Step-by-Step Methodological Guide

A successful QSAR study is a multi-faceted process that demands careful attention to detail at each stage.[9] The overall workflow can be visualized as a sequential process, from data collection to model application.

QSAR_Workflow Data_Curation 1. Data Curation & Preparation Descriptor_Calculation 2. Molecular Descriptor Calculation Data_Curation->Descriptor_Calculation Data_Splitting 3. Dataset Splitting Descriptor_Calculation->Data_Splitting Model_Building 4. Model Building & Training Data_Splitting->Model_Building Model_Validation 5. Rigorous Model Validation Model_Building->Model_Validation Model_Interpretation 6. Model Interpretation & Application Model_Validation->Model_Interpretation

Caption: A high-level overview of the key stages in a typical QSAR modeling workflow.

Part 1: Data Curation and Preparation - The Foundation of a Robust Model

The quality of your QSAR model is fundamentally dependent on the quality of your input data.[6][10] This initial phase involves gathering a dataset of fluorinated compounds with their corresponding biological activities and ensuring its consistency and accuracy.

Experimental Protocol: Data Curation

  • Compound Selection: Assemble a dataset of structurally similar fluorinated compounds. The structural diversity should be sufficient to cover the chemical space of interest, but the core scaffold should remain consistent to ensure the model is learning from relevant structural variations.

  • Biological Activity Data: The biological activity data (e.g., IC50, EC50, Ki) should be from a consistent experimental assay to minimize variability. Convert all activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution, which is often a prerequisite for statistical modeling.

  • Data Cleaning: Carefully check for and remove any duplicate entries or compounds with ambiguous or missing activity values. Ensure consistent representation of chemical structures (e.g., using canonical SMILES).

Part 2: Molecular Descriptor Calculation - Quantifying Chemical Information

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties.[11][12] For fluorinated compounds, it is crucial to select descriptors that can capture the unique effects of fluorine.

Key Descriptor Classes for Fluorinated Compounds:

Descriptor ClassExamplesRationale for Fluorinated Compounds
Electronic Descriptors Partial charges, Dipole moment, HOMO/LUMO energiesFluorine's high electronegativity significantly alters the electronic landscape of a molecule.[12] These descriptors capture these changes.
Steric/Topological Descriptors Molecular weight, Molar refractivity, Kappa shape indices, Shadow indicesWhile fluorine is small, its introduction can alter molecular conformation and shape.[11][13]
Hydrophobicity Descriptors LogP, Polar Surface Area (PSA)Fluorination can have a complex effect on lipophilicity, which is a critical determinant of pharmacokinetic properties.[1][11]
Quantum-Mechanical Descriptors Electrostatic potential, Atomic chargesThese provide a more detailed picture of the electron distribution and potential for intermolecular interactions.[14][15]
Fragment/Count Descriptors Number of fluorine atoms, Number of C-F bondsSimple yet powerful descriptors that directly account for the extent of fluorination.[13][16]

Experimental Protocol: Descriptor Calculation

  • Software Selection: Utilize specialized software such as PaDEL-Descriptor, RDKit, or commercial packages to calculate a wide range of molecular descriptors for each compound in your dataset.

  • Descriptor Pruning:

    • Remove descriptors with constant or near-constant values across the dataset, as they provide no information for building a correlative model.

    • Eliminate highly correlated descriptors (e.g., |r| > 0.9) to avoid multicollinearity, which can destabilize many regression models.

Part 3: Dataset Splitting - Paving the Way for Unbiased Validation

To build a truly predictive model, it is essential to split your dataset into a training set and a test set.[9][17] The training set is used to build the model, while the test set, which the model has not seen during training, is used to evaluate its predictive performance on new data.[9]

Experimental Protocol: Dataset Splitting

  • Splitting Ratio: A common split is 70-80% for the training set and 20-30% for the test set.

  • Splitting Method: Employ a structure-based splitting algorithm, such as the Kennard-Stone algorithm, to ensure that both the training and test sets span the entire chemical space of the dataset.[9] This is crucial for fluorinated compounds, as it ensures that the full range of fluorine substitution patterns is represented in both sets.

Part 4: Model Building - Establishing the Structure-Activity Relationship

With a prepared dataset, the next step is to use statistical methods to build a mathematical model that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).[7]

Commonly Used Statistical Methods in QSAR:

MethodDescription
Multiple Linear Regression (MLR) A simple and interpretable method that establishes a linear relationship between descriptors and activity.[18]
Partial Least Squares (PLS) A robust method that can handle datasets with more descriptors than compounds and is less sensitive to multicollinearity.[18]
Support Vector Machines (SVM) A powerful machine learning method that can capture non-linear relationships between descriptors and activity.[19]
Random Forest (RF) An ensemble method that builds multiple decision trees and aggregates their predictions, often leading to highly accurate and robust models.[9]

Experimental Protocol: Model Building

  • Variable Selection: For methods like MLR, it is often necessary to select a subset of the most relevant descriptors. Techniques like stepwise regression or genetic algorithms can be employed.

  • Model Training: Using the training set, apply the chosen statistical method to build the QSAR model.

Part 5: Rigorous Model Validation - Ensuring Predictive Power and Trustworthiness

A QSAR model is only useful if it can accurately predict the activity of new compounds.[6] Therefore, rigorous validation is arguably the most critical step in the entire workflow.[20][21]

Validation Strategies and Key Metrics:

Validation TypeDescriptionKey Metrics
Internal Validation Assesses the robustness and stability of the model using only the training set.[7][20]R² (Coefficient of Determination): A measure of the goodness-of-fit. Q² (Cross-validated R²): Typically calculated using leave-one-out (LOO) cross-validation; a high Q² (>0.5) indicates good model robustness.[11]
External Validation Evaluates the model's predictive performance on the unseen test set.[6][20]R²_pred (Predictive R²): The R² value for the test set. A value > 0.6 is generally considered good.[8]
Y-Randomization A crucial test to ensure the model is not the result of a chance correlation. The biological activity values are randomly shuffled, and a new model is built. The resulting R² and Q² values should be very low.[17][20]Low R² and Q² values for the randomized models.

Experimental Protocol: Model Validation

  • Internal Validation: Perform leave-one-out or k-fold cross-validation on the training set to calculate Q².

  • External Validation: Use the trained model to predict the activities of the compounds in the test set and calculate R²_pred.

  • Y-Randomization: Repeat the model building process multiple times with a randomly shuffled dependent variable and ensure the resulting models have poor statistical performance.

Model_Validation cluster_internal Internal Validation cluster_external External Validation cluster_randomization Y-Randomization Training_Set Training Set Cross_Validation Cross-Validation (e.g., LOO) Training_Set->Cross_Validation Q2 Calculate Q² Cross_Validation->Q2 Test_Set Test Set Predict_Activity Predict Activity Test_Set->Predict_Activity R2_pred Calculate R²_pred Predict_Activity->R2_pred Shuffled_Data Shuffled Training Data Build_Random_Model Build Random Model Shuffled_Data->Build_Random_Model Low_Stats Verify Low R² and Q² Build_Random_Model->Low_Stats Trained_Model Trained QSAR Model Trained_Model->Predict_Activity

Caption: A schematic of the multi-faceted model validation process.

Part 6: Model Interpretation and Application - From Data to Design

A statistically robust QSAR model is not just a predictive tool; it can also provide valuable insights into the key structural features that drive biological activity.[9] By examining the descriptors that are most influential in the model, we can derive design principles for new, more potent fluorinated compounds. For example, if a descriptor related to the electrostatic potential in a specific region of the molecule is found to be important, this suggests that modifying the fluorine substitution pattern to alter this potential could lead to improved activity.

Conclusion: A Powerful Strategy for Advancing Fluorine Chemistry

The QSAR methodology, when executed with scientific rigor and a deep understanding of the underlying principles, provides a powerful framework for navigating the complex structure-activity landscapes of fluorinated compounds. By following the detailed protocols and validation checks outlined in this guide, researchers can build reliable and predictive models that not only accelerate the discovery of novel therapeutic agents but also deepen our understanding of the profound impact of fluorine in medicinal chemistry.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
  • Quantitative structure–activity relationship. (n.d.). In Wikipedia.
  • Roy, K., Kar, S., & Das, R. N. (2015). Statistical Methods in QSAR/QSPR. In A Primer on QSAR/QSPR Modeling (pp. 1-28). Springer.
  • Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
  • Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific.
  • Validation of QSAR Models. (2016). Basicmedical Key.
  • How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.
  • Statistical Techniques in QSAR Models. (n.d.). ProtoQSAR.
  • Nantasenamat, C., Isarankura-Na-Ayudhya, C., Naenna, T., & Prachayasittikul, V. (2009). Best Practices for Constructing Reproducible QSAR Models. Springer Nature Experiments.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity.
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488.
  • STATISTICAL METHODS USED IN QSAR- CADD MPHARM. (n.d.). Slideshare.
  • Statistical concepts in QSAR. (n.d.). MMS.
  • Best Practices for QSAR Model Development, Validation, and Exploitation. (2010). ResearchGate.
  • Du, Q. S., Huang, R. B., & Wei, Y. T. (2010). Current Mathematical Methods Used in QSAR/QSPR Studies. International journal of molecular sciences, 11(5), 1978–1999.
  • Review-Validation of QSAR Models-Strategies and Importance. (n.d.). Scribd.
  • Gramatica, P. (2007). Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. QSAR & Combinatorial Science, 26(5), 694-701.
  • Piir, G., Kahn, I., García-Sosa, A. T., Sild, S., Ahte, P., & Maran, U. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Environmental health perspectives, 126(12), 126001.
  • Machine Learning 101: How to train your first QSAR model. (n.d.). Optibrium.
  • A workflow diagram showing the QSAR modeling steps. (n.d.). ResearchGate.
  • QSAR Toolbox: Workflow editor. (2024). YouTube.
  • MOLECULAR DESCRIPTORS USED IN QSAR. (n.d.). HUFOCW.
  • QSAR Toolbox: Automated workflow for predicting skin sensitisation. (2024). YouTube.
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
  • A Quick Introduction to Graphviz. (2017). Ryan P. C. McQuen.
  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). Ryerson University.
  • Abu-Awwad, F. M. (n.d.). A QSAR Study of the Activity of Some Fluorinated Anesthetics. Der Pharma Chemica.
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • QSPR analysis of fluorophilicity for organic compounds. (2025). ResearchGate.
  • Dot Language Graphviz. (n.d.). YouTube.
  • Gadaleta, D., Papa, E., & Gramatica, P. (2021). New QSAR Models to Predict Human Transthyretin Disruption by Per- and Polyfluoroalkyl Substances (PFAS): Development and Application. International journal of molecular sciences, 22(21), 11599.
  • A QSAR Study of the Activity of Some Fluorinated Anesthetics. (2025). ResearchGate.
  • Al-Dhahri, M., Al-Ghamdi, S., & Al-Zahrani, A. (2023). Exploration of 2D and 3D-QSAR analysis and docking studies for novel dihydropteridone derivatives as promising therapeutic agents targeting glioblastoma. Frontiers in chemistry, 11, 1228203.
  • Tutorial: Molecular Descriptors in QSAR. (n.d.). UC Santa Barbara.
  • QSAR classification models for the screening of the endocrine-disrupting activity of perfluorinated compounds. (2025). ResearchGate.
  • Fluorinated benzoxazinones designed via MIA‐QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. (n.d.). ResearchGate.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.